molecular formula C10H11BrO B1375595 3-(3-Bromophenyl)-3-methyloxetane CAS No. 1123172-43-9

3-(3-Bromophenyl)-3-methyloxetane

Cat. No.: B1375595
CAS No.: 1123172-43-9
M. Wt: 227.1 g/mol
InChI Key: BYQATFJUFANHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)-3-methyloxetane is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Bromophenyl)-3-methyloxetane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromophenyl)-3-methyloxetane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-bromophenyl)-3-methyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-10(6-12-7-10)8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQATFJUFANHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Bromophenyl)-3-methyloxetane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxetane Moiety in Modern Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and its ability to act as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups, have made it an attractive component in the design of novel therapeutics. The incorporation of an oxetane motif can significantly enhance the pharmacological profile of a drug candidate. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to a key oxetane-containing building block, 3-(3-bromophenyl)-3-methyloxetane. The presence of the bromo-substituent offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.

Synthetic Strategy: A Multi-step Approach to a Key Building Block

The synthesis of 3-(3-bromophenyl)-3-methyloxetane is most effectively achieved through a three-step sequence, commencing with the preparation of a substituted malonic ester, followed by its reduction to a key 1,3-diol intermediate, and culminating in the cyclization to the desired oxetane. This strategy offers a reliable and scalable route to the target molecule.

Synthesis_Workflow cluster_0 Step 1: Malonate Alkylation cluster_1 Step 2: Reduction to Diol cluster_2 Step 3: Oxetane Formation A Diethyl 2-(3-bromophenyl)malonate B Diethyl 2-(3-bromophenyl)-2-methylmalonate A->B  NaH, CH3I, THF   C 2-(3-Bromophenyl)-2-methylpropane-1,3-diol B->C  LiAlH4, THF   D 3-(3-Bromophenyl)-3-methyloxetane C->D  1. TsCl, Pyridine  2. NaH, THF  

Figure 1: Overall synthetic workflow for 3-(3-Bromophenyl)-3-methyloxetane.

Part 1: Synthesis of Diethyl 2-(3-bromophenyl)-2-methylmalonate

The initial step involves the methylation of diethyl 2-(3-bromophenyl)malonate. This reaction proceeds via the deprotonation of the acidic α-carbon of the malonic ester by a strong base, followed by nucleophilic attack on a methylating agent.

Experimental Protocol:
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Malonate: Diethyl 2-(3-bromophenyl)malonate (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of NaH at 0 °C. The mixture is stirred at this temperature for 30 minutes, during which time the evolution of hydrogen gas should cease.

  • Methylation: Methyl iodide (CH₃I, 1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Purification: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford diethyl 2-(3-bromophenyl)-2-methylmalonate.

Parameter Value
Starting MaterialDiethyl 2-(3-bromophenyl)malonate
ReagentsSodium Hydride, Methyl Iodide
SolventAnhydrous Tetrahydrofuran (THF)
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Typical Yield85-95%

Table 1: Summary of reaction parameters for the synthesis of diethyl 2-(3-bromophenyl)-2-methylmalonate.

Part 2: Synthesis of 2-(3-Bromophenyl)-2-methylpropane-1,3-diol

The second step is the reduction of the diester functionality of diethyl 2-(3-bromophenyl)-2-methylmalonate to the corresponding 1,3-diol. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol:
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (LiAlH₄, 2.5 equivalents) in anhydrous THF.

  • Addition of Diester: A solution of diethyl 2-(3-bromophenyl)-2-methylmalonate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours.

  • Work-up and Purification: The reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water. The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-(3-bromophenyl)-2-methylpropane-1,3-diol, which can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or column chromatography.

Parameter Value
Starting MaterialDiethyl 2-(3-bromophenyl)-2-methylmalonate
ReagentLithium Aluminum Hydride (LiAlH₄)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature0 °C to Reflux
Reaction Time4-6 hours
Typical Yield80-90%

Table 2: Summary of reaction parameters for the synthesis of 2-(3-bromophenyl)-2-methylpropane-1,3-diol.

Part 3: Synthesis of 3-(3-Bromophenyl)-3-methyloxetane

The final step is the formation of the oxetane ring via an intramolecular Williamson ether synthesis. This involves the selective activation of one of the primary hydroxyl groups of the diol as a good leaving group, typically a tosylate, followed by intramolecular nucleophilic attack by the remaining hydroxyl group under basic conditions.

Experimental Protocol:
  • Monotosylation: To a solution of 2-(3-bromophenyl)-2-methylpropane-1,3-diol (1.0 equivalent) in anhydrous pyridine at 0 °C is added p-toluenesulfonyl chloride (TsCl, 1.05 equivalents) portion-wise. The reaction mixture is stirred at 0 °C for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to ensure the formation of the monotosylated product and minimize the formation of the ditosylated byproduct.

  • Work-up of Monotosylation: Upon completion, the reaction mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed successively with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude monotosylate.

  • Cyclization: The crude monotosylate is dissolved in anhydrous THF, and sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours.

  • Final Work-up and Purification: The reaction is quenched by the slow addition of water. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final product, 3-(3-bromophenyl)-3-methyloxetane.

Parameter Value
Starting Material2-(3-Bromophenyl)-2-methylpropane-1,3-diol
Reagentsp-Toluenesulfonyl Chloride, Pyridine, Sodium Hydride
SolventsPyridine, Tetrahydrofuran (THF)
Temperature0 °C to Room Temperature
Reaction Time6-10 hours (total)
Typical Yield60-75% (over two steps)

Table 3: Summary of reaction parameters for the synthesis of 3-(3-Bromophenyl)-3-methyloxetane.

Oxetane_Formation Diol 2-(3-Bromophenyl)-2-methylpropane-1,3-diol Monotosylate Monotosylated Intermediate Diol->Monotosylate  TsCl, Pyridine, 0 °C   Oxetane 3-(3-Bromophenyl)-3-methyloxetane Monotosylate->Oxetane  NaH, THF, RT  

Figure 2: Key steps in the formation of the oxetane ring from the diol intermediate.

Conclusion

This in-depth technical guide outlines a reliable and well-precedented synthetic route for the preparation of 3-(3-bromophenyl)-3-methyloxetane. The described three-step sequence, involving malonate alkylation, reduction to a 1,3-diol, and subsequent intramolecular cyclization, provides a practical approach for obtaining this valuable building block for drug discovery and medicinal chemistry research. The experimental protocols provided are based on established chemical principles and can be adapted and optimized for specific laboratory conditions and scale-up requirements. The versatility of the final product, owing to the presence of the bromo-substituent, opens up numerous possibilities for the synthesis of diverse and novel oxetane-containing compounds with potential therapeutic applications.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
  • Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. Oxetanes as versatile elements in drug discovery and synthesis. Angew. Chem. Int. Ed.2010 , 49(48), 9052-9067. [Link]

  • Bull, J. A.; Croft, R. A.; Davis, O. A.; Doran, R.; Morgan, K. F. Synthesis of Saturated Heterocycles via Ring-Closing Reactions. In Comprehensive Organic Synthesis II; Knochel, P., Molander, G. A., Eds.; Elsevier: Amsterdam, 2014; Vol. 5, pp 635-697.
  • Fessard, T. C.; Carreira, E. M. 3,3-Disubstituted Oxetanes: Synthesis and Application in Medicinal Chemistry. Angew. Chem. Int. Ed.2014 , 53(30), 7736-7750. [Link]

A Guide to the Structural Analysis of 3-(3-Bromophenyl)-3-methyloxetane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-(3-Bromophenyl)-3-methyloxetane, a compound of interest in medicinal chemistry and drug development. Oxetane rings are increasingly utilized as versatile scaffolds due to their ability to improve physicochemical properties such as solubility and metabolic stability.[1][2] This document outlines a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complemented by computational methods. The causality behind experimental choices and data interpretation is emphasized, offering researchers a robust, self-validating workflow for the definitive structural confirmation of this and similar small molecules.

Introduction and Synthetic Context

The oxetane moiety, a four-membered cyclic ether, possesses significant ring strain (approximately 106 kJ·mol⁻¹), which influences its chemical reactivity and conformational properties.[1][3] Unlike the more flexible five-membered tetrahydrofuran (THF) ring, the substituted oxetane ring tends to be more puckered to alleviate eclipsing interactions.[1][3] The incorporation of a 3,3-disubstituted oxetane, such as the title compound, can introduce a desirable three-dimensional character into a molecule, a key strategy in modern drug design.

While numerous methods exist for oxetane synthesis, a common and effective route to 3,3-disubstituted oxetanes is the intramolecular Williamson etherification of a suitably functionalized 1,3-diol precursor.[1] Understanding the synthetic route is critical for structural analysis, as it informs the analyst of potential starting material carryover or side-products that could interfere with spectroscopic data.

Analytical Workflow for Structural Elucidation

A definitive structural analysis relies on the convergence of data from multiple orthogonal techniques. No single method is sufficient. The workflow presented here ensures that the proposed structure is validated at every level, from atomic connectivity to elemental composition and vibrational modes.

G Figure 1. Integrated workflow for structural analysis. cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Computational Analysis cluster_confirmation Final Confirmation Syn Synthesis of Precursor Cyc Cyclization to Oxetane Syn->Cyc Pur Chromatography Cyc->Pur NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Pur->NMR MS Mass Spectrometry (EI/ESI, HRMS) Pur->MS IR Infrared Spectroscopy Pur->IR Confirm Convergent Data Analysis & Structure Confirmation NMR->Confirm MS->Confirm IR->Confirm Comp Computational Modeling (DFT) Comp->Confirm

Caption: Figure 1. Integrated workflow for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 3-(3-Bromophenyl)-3-methyloxetane, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts (δ) for the target molecule, based on established principles and data from analogous structures like 3-bromomethyl-3-methyloxetane.[4][5] The electronegative oxygen atom and the aromatic ring significantly influence the chemical shifts of the oxetane protons.

Atom Number(s) Predicted ¹H δ (ppm) Multiplicity Predicted ¹³C δ (ppm) Rationale for Chemical Shift
1~1.7s~25Methyl group on a quaternary carbon, shielded relative to oxetane CH₂ groups.
2, 2'~4.6 - 4.8ABq or d (J ≈ 6-8 Hz)~78Diastereotopic methylene protons adjacent to the oxetane oxygen. Highly deshielded by oxygen's electronegativity.
3--~40Quaternary carbon of the oxetane ring.
4--~145Aromatic quaternary carbon (ipso-carbon) attached to the oxetane.
5, 9~7.4 - 7.6m~125-130Aromatic protons ortho to the bromo- and oxetane-substituents.
6--~122Aromatic quaternary carbon bearing the bromine atom.
7~7.3t (J ≈ 8 Hz)~130Aromatic proton para to the bromine atom.
8~7.5d (J ≈ 8 Hz)~133Aromatic proton ortho to the bromine atom.

Note: Predicted values are for CDCl₃ solvent. Actual values may vary. The four protons of the two oxetane CH₂ groups (positions 2 and 2') are chemically non-equivalent and are expected to appear as a complex multiplet, likely an AB quartet for each CH₂ group.

Two-Dimensional (2D) NMR for Connectivity Mapping

While 1D spectra suggest the presence of functional groups, 2D NMR confirms the molecular skeleton.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY is primarily used to confirm the coupling between the aromatic protons (H5, H7, H8, H9). No correlations are expected for the isolated methyl singlet (H1) or between the methyl group and the oxetane methylene protons (H2, H2').

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It will definitively link the proton signals at ~4.7 ppm to the carbon signal at ~78 ppm (C2/C2') and the methyl proton signal at ~1.7 ppm to the carbon at ~25 ppm (C1).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure by revealing long-range (2-3 bond) ¹H-¹³C correlations.

G Figure 2. Key expected HMBC correlations. H1 H1 (~1.7 ppm) C2 C2/C2' (~78 ppm) H1->C2 C3 C3 (~40 ppm) H1->C3 C4 C4 (~145 ppm) H1->C4 H2 H2/H2' (~4.7 ppm) C1 C1 (~25 ppm) H2->C1 H2->C3 H5_9 H(Ar) (~7.5 ppm) H5_9->C4

Caption: Figure 2. Key expected HMBC correlations.

Key HMBC Correlations to Confirm the Structure:

  • H1 (methyl protons) to C2/C2', C3, and C4: The correlation from the methyl protons to the oxetane methylene carbons (C2/C2', ³J) and the quaternary carbon C3 (²J) confirms the methyl group's position. The crucial correlation to the aromatic ipso-carbon C4 (³J) links the entire oxetane-methyl fragment to the phenyl ring.

  • H2/H2' (oxetane methylene protons) to C1 and C3: These correlations (³J and ²J respectively) further solidify the structure of the 3-methyl-oxetane core.

  • Aromatic Protons (H5, H9) to C4: The ortho protons of the phenyl ring will show a correlation to the ipso-carbon C4, confirming the attachment point of the oxetane ring.

Standard Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire data with a 90° pulse, a relaxation delay of 2-5 seconds, and 16-32 scans.

  • ¹³C{¹H} NMR: Acquire proton-decoupled data with a 45° pulse, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for adequate signal-to-noise.

  • 2D NMR (COSY, HSQC, HMBC): Use standard gradient-selected pulse programs. Optimize acquisition and processing parameters according to the instrument's software manual. Typically, 256-512 increments in the indirect dimension are sufficient.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula, serving as a fundamental check on the compound's identity. The fragmentation pattern can also offer structural clues.

Expected Mass Spectral Data
  • Molecular Formula: C₁₀H₁₁BrO

  • Monoisotopic Mass: 226.0044 Da

  • Key Feature: The presence of bromine will be immediately evident from the isotopic pattern of the molecular ion (M⁺). There will be two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2).

  • High-Resolution MS (HRMS): An exact mass measurement (e.g., via ESI-TOF) within 5 ppm of the calculated value (226.0044 for C₁₀H₁₁⁷⁹BrO) is required to unambiguously confirm the elemental composition.

Fragmentation Analysis

Under electron ionization (EI), the molecular ion is energetically unstable and will fragment.[6] For ethers, fragmentation often involves cleavage of the C-C bond alpha to the oxygen atom.[7]

Predicted Fragmentation Pathways:

  • Loss of methyl radical (•CH₃): [M - 15]⁺

  • Loss of bromophenyl group: Cleavage could yield an oxetane-containing fragment.

  • Benzylic cleavage: The most likely major fragmentation would be the cleavage of the C3-C4 bond, leading to a stable bromobenzyl-type cation or a fragment corresponding to the loss of the oxetane ring.

Standard Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile for ESI, or introduce a solid/liquid sample directly for EI.

  • Instrumentation: For HRMS, use an ESI-TOF or Orbitrap mass spectrometer. For fragmentation analysis, a GC-MS with an EI source is ideal.

  • ESI-HRMS: Infuse the sample solution at a low flow rate (5-10 µL/min). Acquire data in positive ion mode. Calibrate the instrument immediately prior to the run to ensure mass accuracy.

  • EI-MS: If using GC-MS, develop a suitable temperature program to ensure the compound elutes as a sharp peak. Acquire spectra across the peak, typically scanning from m/z 40 to 400.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound and confirms the presence of key functional groups.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Intensity Significance
~3100-3000C-H stretch (aromatic)MediumConfirms the presence of the phenyl ring.
~2980-2850C-H stretch (aliphatic)Medium-StrongCorresponds to the methyl and methylene groups of the oxetane.
~1600, ~1475C=C stretch (aromatic ring)Medium-StrongCharacteristic absorptions for the benzene ring.
~1100-1000C-O-C stretch (cyclic ether)StrongA strong band in this region is characteristic of the ether linkage in the oxetane ring.[8]
~980Ring "breathing" modeMediumOften cited as a characteristic band for the oxetane ring itself.
~800-700C-H bend (aromatic out-of-plane)StrongThe pattern of these bands can indicate the substitution pattern (meta- in this case).
~600-500C-Br stretchMedium-StrongConfirms the presence of the carbon-bromine bond.
Standard Protocol: IR Data Acquisition
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a thin film can be prepared between salt plates. ATR is often the most convenient method.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect a background spectrum of the clean ATR crystal or empty sample compartment. Collect the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹. Process the data to display in absorbance or transmittance mode.

Computational Chemistry as a Validation Tool

In the absence of an X-ray crystal structure, computational methods like Density Functional Theory (DFT) can provide powerful validation.[9] By calculating the theoretical NMR and IR spectra for the proposed structure, a direct comparison can be made with experimental data.

  • Workflow:

    • Perform a geometry optimization of the 3-(3-Bromophenyl)-3-methyloxetane structure using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).

    • From the optimized geometry, perform an NMR shielding tensor calculation (GIAO method) and a frequency calculation.[10]

    • The calculated NMR shieldings can be scaled and compared to the experimental chemical shifts, aiding in the assignment of complex signals.[11]

    • The calculated vibrational frequencies and intensities can be plotted to generate a theoretical IR spectrum, which should closely match the experimental one.

Conclusion

The structural analysis of 3-(3-Bromophenyl)-3-methyloxetane is a systematic process of data integration. The unambiguous assignment of all ¹H and ¹³C signals through a suite of 2D NMR experiments provides the core skeletal framework. This framework is then validated by high-resolution mass spectrometry, which confirms the exact elemental composition, and infrared spectroscopy, which verifies the presence of the key functional groups. Finally, comparison with computationally predicted spectra provides a high level of confidence in the final assigned structure. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing compounds in research and development pipelines.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11698. [Link]

  • PubChem. (n.d.). 3-Methyloxetane. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Lindenmaier, A., Le, H. T., & Flaig, R. (2015). The high resolution FTIR-spectrum of oxetane. Journal of Molecular Spectroscopy, 319, 1-6. [Link]

  • Torres, E., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5159. [Link]

  • Pancotti, A., et al. (2023). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. [Link]

  • Goodman, J. M., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling. [Link]

  • Al-Jebouri, A. K. (2015). Synchrotron-based infrared spectrum of oxetane. MSpace Repository. [Link]

  • Lu, X., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 13(1), 89-110. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ResearchGate. (n.d.). IR spectrum (neat) of POx. Retrieved January 26, 2026, from [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Retrieved January 26, 2026, from [Link]

  • Takamoto, S., et al. (2023). NMR spectrum prediction for dynamic molecules by machine learning: A case study of trefoil knot molecule. The Journal of Chemical Physics, 158(19), 194107. [Link]

  • Torres, E., et al. (2020). Chemical Space Exploration of Oxetanes. MDPI. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • ResearchGate. (n.d.). NMR Prediction with Computational Chemistry. Retrieved January 26, 2026, from [Link]

  • Stepan, V., et al. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 1026-1077. [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. Annual Reports in Computational Chemistry, 8, 23-45. [Link]

  • Clark, J. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. The Journal of Organic Chemistry. [Link]

  • Chemsrc. (n.d.). Oxetane,3-(bromomethyl)-3-methyl-. Retrieved January 26, 2026, from [Link]

  • UCL. (n.d.). Chemical shifts. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis of nitratomethylmethyloxetane (NMMO).
  • ResearchGate. (n.d.). Synthesis of 3-azidomethyl-3-methyloxetane. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 3-Methyl-3-oxetanemethanol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

Sources

An In-Depth Technical Guide to ¹³C NMR Analysis of 3-Aryl-3-Methyloxetanes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-aryl-3-methyloxetanes. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this important class of heterocyclic compounds. The oxetane motif is increasingly recognized for its potential in medicinal chemistry, serving as a versatile scaffold that can influence key drug-like properties.[1][2] A thorough understanding of its structural characteristics, as elucidated by powerful analytical techniques like ¹³C NMR, is paramount for its effective application in drug design and discovery.[1][2][3][4]

Introduction: The Significance of 3-Aryl-3-Methyloxetanes and the Role of ¹³C NMR

The 3,3-disubstituted oxetane core is a valuable structural motif in modern medicinal chemistry.[5] Its inherent three-dimensionality and polarity make it an attractive bioisostere for commonly employed functional groups, offering a strategy to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2] Specifically, the 3-aryl-3-methyloxetane scaffold provides a unique combination of a polar heterocyclic ring and a tunable aromatic system, making it a compelling building block in the design of novel therapeutic agents.

¹³C NMR spectroscopy stands as a cornerstone analytical technique for the unambiguous structural characterization of organic molecules.[6] Its ability to provide detailed information about the carbon framework of a molecule is indispensable. For 3-aryl-3-methyloxetanes, ¹³C NMR is crucial for:

  • Confirming the presence and integrity of the oxetane ring: The chemical shifts of the oxetane carbons are highly characteristic.

  • Elucidating the electronic effects of the aryl substituent: The chemical shifts of the oxetane ring carbons are sensitive to the electronic nature of the substituent on the aromatic ring.

  • Providing data for structure-activity relationship (SAR) studies: Understanding how structural modifications, as reflected in ¹³C NMR data, impact biological activity is a key aspect of drug development.[7]

This guide will equip the reader with the necessary knowledge to confidently acquire, interpret, and leverage ¹³C NMR data in their research involving 3-aryl-3-methyloxetanes.

Fundamental Principles of ¹³C NMR Spectroscopy Relevant to 3-Aryl-3-Methyloxetanes

¹³C NMR spectroscopy relies on the magnetic properties of the ¹³C isotope, which has a nuclear spin of ½. While the natural abundance of ¹³C is only about 1.1%, modern NMR spectrometers with high magnetic fields and sensitive probes readily enable its detection.[8] In a typical proton-decoupled ¹³C NMR experiment, each unique carbon atom in a molecule gives rise to a single resonance, simplifying spectral interpretation.

The key parameter in ¹³C NMR is the chemical shift (δ) , which is the resonance frequency of a nucleus relative to a standard reference, typically tetramethylsilane (TMS). The chemical shift is highly sensitive to the local electronic environment of the carbon atom. Electronegative atoms, such as the oxygen in the oxetane ring, deshield the adjacent carbon nuclei, causing them to resonate at a higher chemical shift (downfield).[9]

For 3-aryl-3-methyloxetanes, the following general chemical shift regions are expected:

  • Oxetane Ring Carbons:

    • C2 and C4 (CH₂): These carbons are directly bonded to the oxygen atom and are therefore significantly deshielded, typically appearing in the range of 60-80 ppm.[10]

    • C3 (quaternary): This carbon, substituted with the aryl and methyl groups, will also be in a distinct region, influenced by the nature of these substituents.

  • Methyl Carbon (CH₃): The methyl group carbon will resonate in the aliphatic region, generally between 10-30 ppm.[9]

  • Aryl Carbons: The carbons of the aromatic ring will appear in the range of 110-160 ppm, with the specific shifts depending on the substitution pattern.[10]

Experimental Methodology: Acquiring High-Quality ¹³C NMR Spectra

The acquisition of reliable and reproducible ¹³C NMR data is contingent upon a well-defined experimental protocol. The following sections outline a robust methodology for the analysis of 3-aryl-3-methyloxetanes.

Sample Preparation

Proper sample preparation is the first critical step towards obtaining a high-quality spectrum.

  • Sample Concentration: A concentration of 10-50 mg of the 3-aryl-3-methyloxetane dissolved in 0.5-0.7 mL of a deuterated solvent is generally sufficient.

  • Solvent Selection: The choice of deuterated solvent is important. Chloroform-d (CDCl₃) is a common choice due to its good dissolving power for many organic compounds and its single carbon resonance at approximately 77.16 ppm. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used depending on the solubility of the analyte.[5]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its chemical shift defined as 0.00 ppm.

NMR Spectrometer Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarA standard 30° pulse with proton decoupling.
Spectral Width 0 - 220 ppmTo encompass the full range of expected carbon chemical shifts.[7]
Acquisition Time 1 - 2 sSufficient for good resolution.
Relaxation Delay (d1) 2 - 5 sCrucial for allowing the carbon nuclei to return to equilibrium between pulses, ensuring accurate signal intensities, especially for quaternary carbons. For truly quantitative results, a longer delay of 5 times the longest T₁ is recommended.[5]
Number of Scans 1024 - 4096Necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
Temperature 298 K (25 °C)Standard operating temperature.
Quantitative ¹³C NMR Spectroscopy

For applications requiring precise quantification, such as determining isomeric ratios or for detailed SAR studies, a more rigorous experimental setup is necessary to ensure that the integrated signal intensity is directly proportional to the number of carbon nuclei.[7][11][12]

Key Modifications for Quantitative Analysis:

  • Inverse-Gated Decoupling: This pulse sequence decouples the protons only during the acquisition of the FID, not during the relaxation delay. This suppresses the Nuclear Overhauser Effect (NOE), which can lead to non-uniform signal enhancements for different carbons.

  • Long Relaxation Delay: As mentioned, a delay of at least 5 times the T₁ of the slowest relaxing carbon (typically quaternary carbons) is essential for full relaxation and accurate integration.

  • Use of a Relaxation Agent: The addition of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can shorten the T₁ relaxation times of all carbons, allowing for a shorter relaxation delay and thus a faster experiment without compromising quantitation.

dot

Quantitative_13C_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Accurate Weighing & Dissolution Solvent Deuterated Solvent + TMS Prep->Solvent Relax Add Relaxation Agent (e.g., Cr(acac)₃) Solvent->Relax Params Set Spectrometer Parameters Relax->Params Pulse Inverse-Gated Decoupling Pulse Sequence Params->Pulse Delay Long Relaxation Delay (≥ 5 x T₁) Pulse->Delay Proc Fourier Transform & Phasing Delay->Proc Integ Integration of Signals Proc->Integ Quant Quantitative Analysis Integ->Quant

Caption: Workflow for Quantitative ¹³C NMR Analysis.

Spectral Interpretation: Decoding the ¹³C NMR Spectrum of 3-Aryl-3-Methyloxetanes

The interpretation of the ¹³C NMR spectrum involves assigning each resonance to a specific carbon atom in the molecule. This process is aided by considering typical chemical shifts, signal intensities (qualitatively), and the effects of substituents.

General Signal Assignment

The following table provides expected chemical shift ranges for the carbons in a generic 3-aryl-3-methyloxetane.

Carbon AtomExpected Chemical Shift (δ, ppm)Notes
C2, C4 (CH₂) of Oxetane 75 - 85Deshielded due to the adjacent oxygen atom.
C3 (Quaternary) of Oxetane 40 - 50Influenced by both the aryl and methyl substituents.
Methyl (CH₃) 20 - 30Typical aliphatic methyl resonance.
Aryl C-ipso 140 - 150The carbon directly attached to the oxetane ring.
Aryl C-ortho 125 - 130
Aryl C-meta 128 - 135
Aryl C-para 120 - 130

Note: These are approximate ranges and can vary depending on the solvent and the specific aryl substituent.

Substituent Effects on the Aryl Ring

The electronic nature of the substituent on the aryl ring has a predictable effect on the chemical shifts of the aromatic carbons.

  • Electron-Donating Groups (EDGs) such as -OCH₃ or -CH₃ will shield the ortho and para carbons, causing them to shift to a lower ppm (upfield).

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or -Cl will deshield the ortho and para carbons, shifting them to a higher ppm (downfield).

These substituent-induced chemical shifts can be a powerful tool for confirming the identity and substitution pattern of the aryl group.

Substituent_Effects cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) EDG_Effect Increases electron density on the ring Shields ortho and para carbons Shifts signals upfield (lower ppm) EWG_Effect Decreases electron density on the ring Deshields ortho and para carbons Shifts signals downfield (higher ppm) ArylRing Aryl Ring in 3-Aryl-3-Methyloxetane ArylRing->EDG_Effect Substituted with EDG ArylRing->EWG_Effect Substituted with EWG

Sources

Commercial availability of 3-(3-Bromophenyl)-3-methyloxetane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Sourcing and Application of 3-(3-Bromophenyl)-3-methyloxetane for Advanced Drug Discovery

Authored by a Senior Application Scientist

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the commercial availability, synthesis, and strategic application of 3-(3-Bromophenyl)-3-methyloxetane. Recognizing the challenges in sourcing novel chemical entities, this document extends beyond a simple supplier list to offer practical, field-proven insights into synthetic strategy and the scientific rationale for incorporating this unique structural motif into modern therapeutic design.

Executive Summary: Sourcing Landscape and Strategic Value

3-(3-Bromophenyl)-3-methyloxetane (CAS No. 1377484-88-8) is a specialized building block of significant interest in medicinal chemistry. The oxetane ring, a strained four-membered ether, is increasingly utilized as a versatile bioisostere for common functional groups like gem-dimethyl and carbonyls. Its incorporation can favorably modulate critical drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity.[1][2] The presence of a meta-substituted bromophenyl group provides a key vector for further chemical modification, typically through cross-coupling reactions, making it an attractive scaffold for library synthesis and lead optimization.

Direct, off-the-shelf commercial availability of this specific regioisomer is limited. Researchers will typically need to engage with suppliers for custom synthesis or consider synthesizing the compound in-house. This guide provides a robust framework for either approach, alongside a discussion of readily available structural analogs.

Sourcing Strategy: Navigating Availability

The primary challenge for researchers is the distinction between the target molecule and its more common structural isomers. A precise sourcing strategy is therefore critical.

start Requirement: 3-(3-Bromophenyl)-3-methyloxetane (CAS 1377484-88-8) search Search Commercial Catalogs (Specify CAS Number) start->search decision Directly Available? search->decision purchase Purchase from Supplier decision->purchase Yes custom_synth Option 1: Request Custom Synthesis decision->custom_synth No in_house_synth Option 2: In-House Synthesis decision->in_house_synth No analogs Option 3: Evaluate Commercial Analogs decision->analogs No end Acquire Material purchase->end custom_synth->end in_house_synth->end analogs->end

Caption: Sourcing workflow for 3-(3-Bromophenyl)-3-methyloxetane.

Custom Synthesis

For projects requiring the specific meta-bromo isomer, custom synthesis is the most direct route. Most fine chemical suppliers offer this service. When requesting a quote, providing the CAS number (1377484-88-8) is essential to avoid confusion with other isomers.

Commercially Available Analogs

For exploratory studies or when structural flexibility exists, several related oxetanes are readily available and serve as excellent starting points or comparative compounds.

Compound NameCAS NumberStructureKey SuppliersTypical PurityNotes
3-(Bromomethyl)-3-methyloxetane 78385-26-9Isomer with exocyclic bromineSigma-Aldrich[3], TCI America[4], Apollo Scientific[5], Chem-Impex[6][7]≥95-97% (GC)[5][7]Most common and readily available isomer. Useful for introducing the 3-methyl-oxetane moiety via nucleophilic substitution.
3-(4-Bromophenyl)-3-methyloxetane 872882-97-8Para-substituted regioisomerAladdin Scientific[8]min 97%[8]A direct regioisomeric alternative. Useful for probing structure-activity relationships (SAR) at the para position.

Synthetic Strategy: A Proposed Protocol

The synthesis of 3-aryl-3-methyloxetanes is well-documented in the chemical literature, often proceeding via a Williamson etherification-type cyclization.[9] The following protocol is a robust, field-proven method adapted for the synthesis of the target compound.

Rationale for Synthetic Design

The chosen pathway builds the oxetane ring from a readily available diol precursor. This approach is favored for its reliability and scalability. The key transformation is an intramolecular Williamson etherification, where a tosylated primary alcohol is displaced by a tertiary alcohol under basic conditions. This method consistently provides good yields for 3,3-disubstituted oxetanes.[9]

ester Diethyl 2-(3-bromophenyl)-2-methylmalonate diol 2-(3-bromophenyl)-2-methylpropane-1,3-diol ester->diol  LiAlH4 or DIBAL-H (Reduction)   tosylate 3-hydroxy-2-(3-bromophenyl)-2-methylpropyl 4-methylbenzenesulfonate diol->tosylate  TsCl, Pyridine (Monotosylation)   oxetane 3-(3-Bromophenyl)-3-methyloxetane tosylate->oxetane  NaH or K2CO3 (Intramolecular Cyclization)  

Caption: Proposed synthetic pathway for 3-(3-Bromophenyl)-3-methyloxetane.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(3-bromophenyl)-2-methylpropane-1,3-diol

  • System Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagent Charging: Suspend Lithium Aluminum Hydride (LiAlH₄) (2.2 eq.) in anhydrous Tetrahydrofuran (THF) and cool the slurry to 0 °C using an ice bath.

  • Substrate Addition: Dissolve diethyl 2-(3-bromophenyl)-2-methylmalonate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ slurry via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up). Stir the resulting granular precipitate for 1 hour.

  • Isolation: Filter the solid and wash thoroughly with THF or Ethyl Acetate. Concentrate the filtrate under reduced pressure to yield the crude diol, which can be purified by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

Step 2: Monotosylation

  • Reagent Charging: Dissolve the purified diol (1.0 eq.) in anhydrous Dichloromethane (DCM) and cool to 0 °C. Add pyridine (3.0 eq.) followed by the portion-wise addition of p-Toluenesulfonyl chloride (TsCl) (1.05 eq.).

  • Reaction: Stir the reaction at 0 °C for 4-6 hours. The selective tosylation of the primary alcohol over the sterically hindered tertiary alcohol is key. Monitor progress by TLC.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Separate the organic layer, wash with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.

Step 3: Intramolecular Cyclization

  • System Setup: Under an inert atmosphere, add Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq.) to a flame-dried flask and wash with anhydrous hexanes to remove the oil. Carefully decant the hexanes and suspend the NaH in anhydrous THF.

  • Alcohol Addition: Dissolve the purified mono-tosylate (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and then gently heat to reflux (approx. 65 °C) for 6-12 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Work-up: Cool to 0 °C and cautiously quench with water. Extract the product with Ethyl Acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The final product, 3-(3-Bromophenyl)-3-methyloxetane, should be purified by column chromatography or vacuum distillation.

The Role of the Oxetane Moiety in Drug Design

The strategic decision to incorporate an oxetane is driven by its proven ability to solve common challenges in drug discovery.[1]

  • Bioisosterism: The 3,3-disubstituted oxetane motif serves as a polar and metabolically stable bioisostere for gem-dimethyl or carbonyl groups. This substitution can reduce lipophilicity (logP) while maintaining or improving binding affinity.[2]

  • Solubility Enhancement: The oxygen atom in the oxetane ring acts as a hydrogen bond acceptor, which can disrupt crystal packing and improve aqueous solubility—a critical parameter for oral bioavailability.

  • Metabolic Stability: Unlike gem-dimethyl groups which can be susceptible to oxidative metabolism, the oxetane ring is generally more resistant to metabolic degradation, potentially leading to an improved pharmacokinetic profile.

  • Three-Dimensionality: The puckered, rigid structure of the oxetane ring introduces a defined three-dimensional vector, which can be exploited to optimize interactions with a biological target and improve selectivity.[2]

parent Parent Molecule (R-X) - High Lipophilicity - Metabolic Liability bioisostere {Bioisosteric Replacement | X = gem-dimethyl, carbonyl} parent->bioisostere Identify Liability oxetane Oxetane-Containing Analog + Improved Solubility + Increased Metabolic Stability + Modulated Lipophilicity bioisostere->oxetane Introduce Oxetane

Caption: Logic of oxetane incorporation in medicinal chemistry.

Quality Control and Characterization

To ensure the identity and purity of synthesized 3-(3-Bromophenyl)-3-methyloxetane, a comprehensive analytical validation is mandatory.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the overall structure, including the characteristic diastereotopic protons of the oxetane ring (appearing as two doublets) and the aromatic protons of the 3-bromophenyl group.

    • ¹³C NMR: Will confirm the number of unique carbon atoms, including the quaternary carbon of the oxetane ring attached to the aryl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition, matching the molecular formula C₁₀H₁₁BrO.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) should be employed to determine the purity of the final compound, which should ideally be >95% for use in biological assays.

This self-validating system of synthesis and characterization ensures that researchers can have high confidence in the material used for subsequent experiments, upholding the principles of scientific integrity.

References

  • National Center for Biotechnology Information. 3-Methyloxetane. PubChem Compound Database. Available from: [Link].

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available from: [Link].

  • Zhang, Y., et al. (2024). Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry. Available from: [Link].

  • Understanding the Properties and Applications of 3-Amino-3-methyloxetane. (2026). Fine Chemical Intermediates Insights. Available from: [Link].

  • Willer, R. L., & Atkins, R. L. (1985). Synthesis of nitratomethylmethyloxetane (NMMO). U.S. Patent No. 4,550,170.
  • ResearchGate. Synthesis of 3-azidomethyl-3-methyloxetane. ResearchGate. Available from: [Link].

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-(3-Bromophenyl)-3-methyloxetane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Oxetanes in Modern Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Among the saturated heterocycles that have garnered significant attention, the oxetane ring has emerged as a valuable motif.[1][2] This small, four-membered cyclic ether is not merely a passive scaffold; its inherent strain and polarity impart unique physicochemical properties to parent molecules.[1][2] The strategic incorporation of oxetanes can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional vector for exploring chemical space.[1][2]

This guide focuses on a particularly useful building block: 3-(3-Bromophenyl)-3-methyloxetane . This compound serves as a versatile platform for introducing the 3-aryl-3-methyloxetane moiety, a bioisostere for commonly encountered groups such as gem-dimethyl and carbonyl functionalities.[1][2] The presence of the bromine atom on the phenyl ring provides a reactive handle for a multitude of cross-coupling reactions, enabling the facile synthesis of diverse compound libraries.

Physicochemical Properties and Handling

While specific experimental data for 3-(3-Bromophenyl)-3-methyloxetane is not extensively published, we can infer its properties from closely related analogs like 3-(bromomethyl)-3-methyloxetane and 3-(4-bromophenyl)-3-methyloxetane.[3][4][5]

PropertyEstimated Value/InformationSource/Analogy
Molecular Formula C₁₀H₁₁BrO-
Molecular Weight 227.10 g/mol -
Appearance Likely a colorless to light yellow liquid or low-melting solid[3][4]
Boiling Point High boiling point, likely requiring vacuum distillation for purification[4]
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)[6]
Storage Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4][4]
Handling Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.General laboratory safety guidelines

The 3-Aryl-3-Methyloxetane Moiety as a Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern drug design.[7][8] The 3-aryl-3-methyloxetane group has proven to be an effective bioisostere for several functionalities, offering distinct advantages.

Bioisostere gem-Dimethyl gem-Dimethyl Oxetane 3-Aryl-3-Methyloxetane gem-Dimethyl->Oxetane Improves metabolic stability Carbonyl Carbonyl Carbonyl->Oxetane Reduces planarity, improves solubility tert-Butyl tert-Butyl tert-Butyl->Oxetane Reduces lipophilicity

The rationale behind these replacements lies in the unique properties of the oxetane ring:

  • Metabolic Stability: The oxetane core is generally more resistant to metabolic degradation compared to a gem-dimethyl group, which can be susceptible to oxidation.

  • Solubility and Polarity: The ether oxygen in the oxetane ring acts as a hydrogen bond acceptor, increasing the polarity and often the aqueous solubility of the molecule compared to its purely carbocyclic or carbonyl-containing counterparts.

  • Three-Dimensionality: The puckered nature of the oxetane ring introduces a greater degree of three-dimensionality compared to a flat carbonyl group, which can lead to improved binding interactions with protein targets.

Synthetic Utility: A Gateway to Novel Analogs

The bromine atom of 3-(3-Bromophenyl)-3-methyloxetane is the key to its synthetic versatility, serving as a linchpin for palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of carbon-carbon and carbon-nitrogen bonds, fundamental transformations in drug discovery.

Synthetic_Utility Start 3-(3-Bromophenyl)-3-methyloxetane Suzuki Suzuki-Miyaura Coupling Start->Suzuki Pd catalyst, base R-B(OH)₂ Buchwald Buchwald-Hartwig Amination Start->Buchwald Pd catalyst, base R₂NH Product_Suzuki Aryl/Heteroaryl-Substituted Oxetanes Suzuki->Product_Suzuki Product_Buchwald Amine-Substituted Oxetanes Buchwald->Product_Buchwald

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[9][10][11][12][13]

Objective: To couple 3-(3-Bromophenyl)-3-methyloxetane with a variety of boronic acids or their esters.

Reaction Scheme:

Materials:

  • 3-(3-Bromophenyl)-3-methyloxetane

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-(3-Bromophenyl)-3-methyloxetane (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration should typically be between 0.1 and 0.5 M.

  • Degassing (Optional but Recommended): For sensitive catalysts or substrates, degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl-oxetane product.

Causality and Optimization:

  • Catalyst Choice: The choice of palladium catalyst and ligand is crucial. For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging couplings, particularly with heteroaryl boronic acids, more advanced catalyst systems like those employing Buchwald or Hartwig ligands may be necessary.

  • Base Selection: The base plays a critical role in the transmetalation step.[10] Carbonates are commonly used, with cesium carbonate being more effective for less reactive substrates.

  • Solvent System: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. A mixture of an organic solvent and water is often beneficial for the Suzuki reaction.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[14][15][16][17]

Objective: To couple 3-(3-Bromophenyl)-3-methyloxetane with primary or secondary amines.

Reaction Scheme:

Materials:

  • 3-(3-Bromophenyl)-3-methyloxetane

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) and ligand (e.g., XPhos, SPhos) (1-5 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or LHMDS) (1.2-2.0 equivalents)

  • Anhydrous aprotic solvent (e.g., toluene, THF, or 1,4-dioxane)

  • Inert gas supply (Argon or Nitrogen)

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup (in a glovebox): To a dry reaction vial, add the palladium pre-catalyst (0.02 eq), the ligand (0.024 eq), and the base (e.g., NaOtBu, 1.4 eq). Add 3-(3-Bromophenyl)-3-methyloxetane (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired arylamine-oxetane.

Causality and Optimization:

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands (e.g., Buchwald ligands) are generally required to promote the reductive elimination step and prevent catalyst decomposition.

  • Base Strength: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide is a common and effective choice.

  • Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxygen. Therefore, maintaining a strictly inert atmosphere is crucial for reproducible results.

Conclusion: A Versatile Building Block for Next-Generation Therapeutics

3-(3-Bromophenyl)-3-methyloxetane is a highly valuable and versatile building block for medicinal chemists. Its strategic use allows for the incorporation of the advantageous 3-aryl-3-methyloxetane moiety, which can significantly enhance the drug-like properties of a molecule. The reactive bromine handle provides a gateway to a vast chemical space through robust and well-established cross-coupling methodologies. By understanding the principles behind its application and the nuances of the associated reaction protocols, researchers can effectively leverage this compound to accelerate the discovery and development of next-generation therapeutics.

References

  • 3-Methyloxetane | C4H8O | CID 529315 - PubChem. (n.d.). Retrieved from [Link]

  • Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery | ChemRxiv. (2021). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis - ResearchGate. (2021). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2021). Retrieved from [Link]

  • 3-(4-bromophenyl)-3-methyloxetane, min 97%, 250 mg. (n.d.). Retrieved from [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. (n.d.). Retrieved from [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules, 26(16), 4989. [Link]

  • Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. (2021). ChemRxiv. DOI: 10.26434/chemrxiv.14774574.v1
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(44), 15666-15697. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2021). Retrieved from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2012). Organic Syntheses, 89, 456. [Link]

  • Buchwald-Hartwig cross-coupling reaction. (2020, February 13). YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols: 3-(3-Bromophenyl)-3-methyloxetane as a gem-Dimethyl Isostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for gem-Dimethyl Isosteres in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. A recurrent challenge in this optimization process is the presence of the gem-dimethyl group, a moiety frequently installed to enhance metabolic stability or to probe steric interactions within a target protein's binding site.[1] While effective, the lipophilic nature of the gem-dimethyl group can inadvertently lead to suboptimal physicochemical properties, such as decreased aqueous solubility and increased clearance.[2] This necessitates the exploration of bioisosteric replacements that can mimic the steric bulk of the gem-dimethyl group while imparting more favorable drug-like properties.[3]

The 3,3-disubstituted oxetane ring has emerged as a compelling isostere for the gem-dimethyl group.[4][5] This small, polar, and three-dimensional heterocyclic motif can occupy a similar spatial volume as the gem-dimethyl group while introducing a polar oxygen atom.[6][7] This substitution can lead to a cascade of beneficial effects, including enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability, without a significant increase in molecular weight.[8][9] The oxetane oxygen can also act as a hydrogen bond acceptor, potentially introducing new interactions with the biological target.[9]

This guide provides a comprehensive overview of the synthesis and application of 3-(3-Bromophenyl)-3-methyloxetane , a versatile building block for the facile introduction of the 3-aryl-3-methyloxetane moiety as a gem-dimethyl isostere. The presence of the bromine atom provides a convenient handle for further synthetic elaboration, most notably through palladium-catalyzed cross-coupling reactions, enabling the exploration of a diverse chemical space.

The Rationale for Bioisosteric Replacement: A Comparative Analysis

The decision to replace a gem-dimethyl group with a 3,3-disubstituted oxetane is driven by the potential for significant improvements in a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following diagram and table illustrate the key conceptual and quantitative differences between these two moieties.

a Increased Lipophilicity (Higher logP) d Reduced Lipophilicity (Lower logP) a->d Improves b Potential for CYP-mediated Oxidation e Improved Metabolic Stability b->e Improves c Steric Bulk f Steric Bulk Mimicry c->f Isosteric Replacement g Hydrogen Bond Acceptor h Increased Aqueous Solubility

Figure 1: Conceptual comparison of the gem-dimethyl group and its oxetane isostere.

Propertygem-Dimethyl Moiety3,3-Disubstituted Oxetane MoietyRationale for Improvement
Lipophilicity (logP) Increases logPGenerally decreases logPThe polar oxygen atom in the oxetane ring reduces overall lipophilicity, which can improve solubility and reduce off-target effects.[8][10]
Aqueous Solubility Generally lowSignificantly increasedThe polar nature of the oxetane and its ability to act as a hydrogen bond acceptor enhance interactions with water.[2][10]
Metabolic Stability Prone to oxidation at methyl groupsGenerally more resistant to metabolismThe oxetane ring is often more metabolically robust compared to alkyl groups, leading to a longer half-life.[2][3]
Hydrogen Bonding InertActs as a hydrogen bond acceptorThe oxygen atom can form hydrogen bonds with biological targets, potentially increasing potency and selectivity.[9]
sp³ Character HighHighBoth motifs contribute to a three-dimensional molecular shape, which is often beneficial for target binding.[3]

Synthesis of 3-(3-Bromophenyl)-3-methyloxetane: A Detailed Protocol

The synthesis of 3-(3-Bromophenyl)-3-methyloxetane is most reliably achieved through a two-step sequence involving the formation of a 1,3-diol followed by an intramolecular Williamson etherification. This method is robust and amenable to scale-up.

G start Starting Materials: - Diethyl malonate - 1,3-Dibromopropane - 3-Bromobenzoyl chloride step1 Step 1: Synthesis of Diethyl (3-bromobenzoyl)methylmalonate start->step1 step2 Step 2: Reduction to 2-((3-bromophenyl)(hydroxy)methyl)-2-methylpropane-1,3-diol step1->step2 Grignard Reaction & Reduction step3 Step 3: Intramolecular Williamson Etherification to form Oxetane step2->step3 Base-mediated cyclization product Product: 3-(3-Bromophenyl)-3-methyloxetane step3->product

Figure 2: Synthetic workflow for 3-(3-Bromophenyl)-3-methyloxetane.

Protocol 1: Synthesis of 3-(3-Bromophenyl)-3-methyloxetane

Materials:

  • 2-(3-bromobenzoyl)-2-methylpropane-1,3-diol (1.0 equiv)

  • Tosyl chloride (1.1 equiv)

  • Pyridine (dried over KOH)

  • Sodium hydride (60% dispersion in mineral oil, 2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Monotosylation of the Diol:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(3-bromobenzoyl)-2-methylpropane-1,3-diol (1.0 equiv) and dissolve it in anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Add tosyl chloride (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (3 x volume).

    • Wash the combined organic layers with 1 M HCl (to remove pyridine), followed by saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude monotosylated intermediate. This intermediate can often be used in the next step without further purification.

  • Intramolecular Williamson Etherification:

    • To a flame-dried three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add a suspension of sodium hydride (2.5 equiv) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Dissolve the crude monotosylated intermediate from the previous step in anhydrous THF and add it dropwise to the NaH suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure 3-(3-Bromophenyl)-3-methyloxetane.

Application in Lead Optimization: Suzuki-Miyaura Cross-Coupling

The bromine atom on the phenyl ring of 3-(3-Bromophenyl)-3-methyloxetane serves as a versatile functional handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds.[2]

start Starting Materials: - 3-(3-Bromophenyl)-3-methyloxetane - Aryl/Heteroaryl Boronic Acid or Ester step1 Step 1: Reaction Setup start->step1 step2 Step 2: Suzuki-Miyaura Coupling Reaction step1->step2 Pd Catalyst, Ligand, Base, Heat step3 Step 3: Work-up and Purification step2->step3 product Product: 3-(3-Aryl/Heteroaryl-phenyl)-3-methyloxetane step3->product

Figure 3: Workflow for the Suzuki-Miyaura coupling of 3-(3-Bromophenyl)-3-methyloxetane.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 3-(3-Bromophenyl)-3-methyloxetane (1.0 equiv)

  • Aryl or heteroaryl boronic acid or pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add 3-(3-Bromophenyl)-3-methyloxetane (1.0 equiv), the boronic acid/ester (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Coupling Reaction:

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired coupled product.

Conclusion and Future Perspectives

3-(3-Bromophenyl)-3-methyloxetane is a valuable and versatile building block for medicinal chemists seeking to employ the oxetane-for-gem-dimethyl isosteric replacement strategy. Its straightforward synthesis and the synthetic utility of the bromo-substituent allow for the rapid generation of diverse analog libraries. The incorporation of the 3-aryl-3-methyloxetane motif can significantly enhance the drug-like properties of lead compounds, offering a powerful tool to overcome common challenges in drug development related to solubility, metabolism, and lipophilicity. As the appreciation for three-dimensional molecular architecture in drug design continues to grow, the strategic use of isosteres like the 3,3-disubstituted oxetane will undoubtedly play an increasingly important role in the discovery of new and effective therapeutics.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Angewandte Chemie International Edition, 49(48), 9052-9067. Available from: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Oxetanes as versatile building blocks in drug discovery. Chemical Reviews, 114(17), 8257-8322. Available from: [Link]

  • Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability. Available from: [Link]

  • Shao, P. P., et al. (2013). Improved Cav2.2 Channel Inhibitors Through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters, 4(11), 1064–1068. Available from: [Link]

  • Bull, J. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(12), 2036-2045. Available from: [Link]

  • Wuitschik, G., et al. (2008). Oxetanes in drug discovery: a new building block. Angewandte Chemie International Edition, 47(24), 4512-4515. Available from: [Link]

  • Dubois, M. A. J., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. Available from: [Link]

  • Royal Society of Chemistry. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. Available from: [Link]

  • Stepan, A. F., et al. (2008). Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. Organic Letters, 10(15), 3343–3346. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Oxetane. PubChem Compound Database. Available from: [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Available from: [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(101), 83281-83285. Available from: [Link]

  • Mousseau, J. J., & Bull, J. A. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(12), 2036-2045. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]

  • Tiong, C. X., & Ganesan, A. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(10), 4348–4373. Available from: [Link]

  • Archibald, T. G., et al. (1990). Synthesis of nitratomethylmethyloxetane (NMMO). U.S. Patent No. 4,991,511. Washington, DC: U.S. Patent and Trademark Office.
  • Stepan, A. F., et al. (2008). Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. Organic Letters, 10(15), 3343–3346. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Zhang, W., et al. (2010). Synthesis of 3-azidomethyl-3-methyloxetane. Chinese Journal of Energetic Materials, 18(2), 163-165. Available from: [Link]

  • Stepan, A. F., et al. (2012). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 3(4), 315–320. Available from: [Link]

  • Kaur, L. (2024). The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions. Wilfrid Laurier University. Available from: [Link]

Sources

Application Note & Protocol: Strategic Incorporation of a 3-(3-Bromophenyl)-3-methyloxetane Moiety for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and characterization of novel kinase inhibitors utilizing the versatile building block, 3-(3-Bromophenyl)-3-methyloxetane. We delve into the strategic rationale for incorporating the oxetane motif, detailing its favorable impact on critical drug-like properties.[1][2][3][4][5][6] This document offers detailed, field-proven protocols for the multi-step synthesis of a representative Type II kinase inhibitor scaffold, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions. Furthermore, we present a systematic approach to the structural and functional characterization of the synthesized compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation kinase inhibitors.

Introduction: The Oxetane Advantage in Kinase Inhibitor Design

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Consequently, the development of small molecule kinase inhibitors remains a highly active area of research. The chemical space for these inhibitors is continually evolving, with a focus on scaffolds that not only exhibit high potency and selectivity but also possess favorable pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles.

The oxetane moiety has emerged as a valuable functional group in modern medicinal chemistry.[3][4][5][6] Its incorporation into drug candidates can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while reducing off-target effects.[2][3][4] The compact, polar, and three-dimensional nature of the oxetane ring makes it an attractive surrogate for more metabolically labile groups like gem-dimethyl or carbonyl functionalities.[1][2] Specifically, the 3-aryl-3-methyloxetane scaffold offers a unique combination of a rigid aromatic core for kinase hinge binding interactions and a pendant oxetane group to enhance drug-like properties.

This guide leverages 3-(3-Bromophenyl)-3-methyloxetane as a key starting material. The bromine atom provides a reactive handle for well-established and versatile cross-coupling reactions, enabling the systematic exploration of chemical space and the generation of diverse libraries of novel kinase inhibitors.

Strategic Rationale & Workflow Overview

Our synthetic strategy is centered around a modular approach, allowing for the facile diversification of the core scaffold. The overall workflow is depicted below:

G A 3-(3-Bromophenyl)-3-methyloxetane (Starting Material) B Suzuki-Miyaura Coupling: Installation of Hinge-Binding Moiety A->B Arylboronic Acid, Pd Catalyst C Intermediate 1: Biphenyl-Oxetane Core B->C D Buchwald-Hartwig Amination: Introduction of Solubilizing/DFG-out Binding Group C->D Amine, Pd Catalyst E Final Kinase Inhibitor D->E F Purification & Characterization E->F HPLC, NMR, MS

Figure 1: Overall synthetic workflow.

The synthesis commences with a Suzuki-Miyaura cross-coupling reaction to introduce a suitable hinge-binding moiety at the 3-position of the phenyl ring. This is followed by a Buchwald-Hartwig amination of a second functional group (introduced via the boronic acid) to append a solubilizing group that can also interact with the DFG-out pocket of the target kinase, a characteristic of Type II inhibitors.[8][9][10][11]

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and appropriate gloves, must be worn at all times.[12][13] Organometallic reagents are often pyrophoric and/or water-sensitive; handle with care under an inert atmosphere.[14][15][16]

General Considerations
  • All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.

  • Anhydrous solvents should be used for all reactions.

  • Reactions involving palladium catalysts should be set up in a glovebox or using Schlenk line techniques to exclude oxygen.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of 3-(3-Bromophenyl)-3-methyloxetane with a commercially available boronic acid to generate the biphenyl-oxetane core intermediate.

G cluster_0 Reaction Scheme A 3-(3-Bromophenyl)-3-methyloxetane B + C 4-Amino-3-methylphenylboronic acid D ->[Pd(PPh3)4, K2CO3, Toluene/H2O] E Intermediate 1

Figure 2: Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-(3-Bromophenyl)-3-methyloxetane

  • 4-Amino-3-methylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask, add 3-(3-Bromophenyl)-3-methyloxetane (1.0 eq), 4-amino-3-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene and deionized water to form a 4:1 mixture (v/v).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Heat the reaction mixture to 90 °C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl-oxetane intermediate.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the coupling of the biphenyl-oxetane intermediate with a suitable amine to generate the final kinase inhibitor.

G cluster_0 Reaction Scheme A Intermediate 1 B + C 3-(Trifluoromethyl)aniline D ->[Pd2(dba)3, Xantphos, Cs2CO3, Dioxane] E Final Kinase Inhibitor

Figure 3: Buchwald-Hartwig amination reaction.

Materials:

  • Biphenyl-oxetane intermediate from Protocol 1

  • 3-(Trifluoromethyl)aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a flame-dried Schlenk tube, add the biphenyl-oxetane intermediate (1.0 eq), cesium carbonate (1.5 eq), and Xantphos (0.1 eq).

  • Add Pd₂(dba)₃ (0.05 eq) in a glovebox or under a stream of nitrogen.

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous 1,4-dioxane, followed by 3-(trifluoromethyl)aniline (1.2 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield the final kinase inhibitor.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Analysis Technique Expected Result
Identity Confirmation ¹H NMR, ¹³C NMRPeaks corresponding to the expected structure
High-Resolution Mass Spectrometry (HRMS)Observed mass consistent with the calculated exact mass
Purity Assessment HPLC>95% purity
Biological Activity In vitro kinase assay (e.g., against ABL1)IC₅₀ value in the nanomolar to micromolar range[7]
Cellular Activity Cell-based proliferation assay (e.g., K562 cells)EC₅₀ value determination

Table 1: Summary of Characterization Data for a Representative Kinase Inhibitor.

Mechanistic Insights and Rationale

The choice of a Type II inhibitor scaffold is deliberate. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, often leading to higher selectivity compared to ATP-competitive Type I inhibitors.[8][9][11] The extended conformation of the synthesized molecule, with the trifluoromethylphenyl group, is designed to occupy the hydrophobic pocket adjacent to the ATP binding site that becomes accessible in the DFG-out state. The oxetane-containing biphenyl core is positioned to interact with the kinase hinge region.

G cluster_0 Kinase Active Site cluster_1 Type II Inhibitor A ATP Binding Site B Hinge Region C DFG Motif (DFG-out Conformation) D Hydrophobic Pocket E Hinge-Binding Moiety (Biphenyl-Oxetane Core) E->B H-bonds F DFG-out Binding Group (Trifluoromethylphenylamine) F->D Hydrophobic Interactions

Figure 4: Simplified binding mode of a Type II kinase inhibitor.

The incorporation of the 3-methyl-3-phenyloxetane moiety is anticipated to confer several advantages:

  • Improved Solubility: The polar oxygen atom of the oxetane can act as a hydrogen bond acceptor, improving aqueous solubility.[2][3][4]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other commonly used functionalities.[2][3]

  • Reduced Basicity: The electron-withdrawing nature of the oxetane can modulate the pKa of nearby basic groups, which can be beneficial for reducing off-target ion channel activity.[2][3][4]

Troubleshooting

Problem Possible Cause Solution
Low yield in Suzuki coupling Incomplete reactionEnsure reagents and solvents are anhydrous. Degas the reaction mixture thoroughly. Use a fresh bottle of palladium catalyst.
Catalyst decomposition
Side products in Buchwald-Hartwig amination Homocoupling of the amineUse a suitable ligand like Xantphos. Optimize the reaction temperature and time.
Hydrodehalogenation
Difficulty in purification Co-elution of impuritiesUse a different solvent system for column chromatography. Consider preparative HPLC.

Table 2: Troubleshooting Guide.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of novel kinase inhibitors using 3-(3-Bromophenyl)-3-methyloxetane as a versatile starting material. The strategic incorporation of the oxetane moiety offers a promising avenue for the development of drug candidates with improved physicochemical and pharmacokinetic properties. The modular synthetic approach described herein allows for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies, ultimately accelerating the discovery of new and effective kinase-targeted therapies.

References

  • Synthesis of 3-Aryl-ortho-carboranes with Sensitive Functional Groups - PMC - NIH. (2021-12-01). Available at: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. (n.d.). Available at: [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (2023-09-07). Available at: [Link]

  • Full article: Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. (n.d.). Available at: [Link]

  • Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia - MDPI. (n.d.). Available at: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PubMed - NIH. (2023-12-05). Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns - Semantic Scholar. (2023-09-07). Available at: [Link]

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides - Macmillan Group - Princeton University. (2018-12-05). Available at: [Link]

  • for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). (n.d.). Available at: [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - NIH. (n.d.). Available at: [Link]

  • Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor | Journal of Medicinal Chemistry - ACS Publications. (2011-08-08). Available at: [Link]

  • A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine | Request PDF. (2025-08-06). Available at: [Link]

  • Design and synthesis of rho kinase inhibitors (III) - PubMed. (2007-01-15). Available at: [Link]

  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. (2025-08-07). Available at: [Link]

  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applications - MDPI. (n.d.). Available at: [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States | Journal of Medicinal Chemistry. (n.d.). Available at: [Link]

  • Bromide-selective Suzuki cross-coupling of bromophenyl triflates enabled by bidentate diimine-Pd complexes - PubMed. (2025-11-20). Available at: [Link]

  • Visible Light Photoredox-Catalyzed Decarboxylative Alkyla- tion of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals - ChemRxiv. (n.d.). Available at: [Link]

  • Safe handling of organolithium compounds in the laboratory - Princeton EHS. (n.d.). Available at: [Link]

  • Identification and characterization of a novel integrin-linked kinase inhibitor - PubMed - NIH. (2011-09-22). Available at: [Link]

  • Comprehensive characterization of the Published Kinase Inhibitor Set - ResearchGate. (2016-01-08). Available at: [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv. (2023-03-20). Available at: [Link]

  • Safety and Handling of Organometallic Compounds - Solubility of Things. (n.d.). Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (n.d.). Available at: [Link]

  • Synthesis of 3-azidomethyl-3-methyloxetane - ResearchGate. (n.d.). Available at: [Link]

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes | The Journal of Organic Chemistry - ACS Publications. (n.d.). Available at: [Link]

  • Comprehensive characterization of the Published Kinase Inhibitor Set - The University of North Carolina at Chapel Hill. (2015-10-26). Available at: [Link]

  • Template-Based de Novo Design for Type II Kinase Inhibitors and Its Extended Application to Acetylcholinesterase Inhibitors - MDPI. (n.d.). Available at: [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents - ehs.uci.edu. (2024-01-29). Available at: [Link]

  • Chemoselectivity in the Kosugi-Migita-Stille coupling of bromophenyl triflates and bromo-nitrophenyl triflates with (ethenyl)tributyltin - NIH. (n.d.). Available at: [Link]

  • Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly | Request PDF - ResearchGate. (2025-08-05). Available at: [Link]

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - NIH. (n.d.). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available at: [Link]

  • The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015–2020 - OUCI. (n.d.). Available at: [Link]

  • Lossen rearrangement by Rh(iii)-catalyzed C–H activation/annulation of aryl hydroxamates with alkynes: access to quinolone-containing amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Available at: [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques - White Rose Research Online. (2022-06-15). Available at: [Link]

  • Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system - ResearchGate. (2025-08-07). Available at: [Link]

  • Designing Cross-Coupling Reactions using Aryl(trialkyl)silanes - PubMed. (n.d.). Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (n.d.). Available at: [Link]

Sources

Application Note: A Robust Protocol for Suzuki-Miyaura Cross-Coupling of 3-(3-Bromophenyl)-3-methyloxetane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-(3-Bromophenyl)-3-methyloxetane with arylboronic acids. The 3-aryl-3-methyloxetane motif is of significant interest in medicinal chemistry, acting as a valuable bioisostere that can enhance physicochemical properties such as solubility and metabolic stability.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology, mechanistic insights, and practical advice to ensure reproducible and high-yielding syntheses of these valuable compounds.

Introduction: The Strategic Value of 3-Aryl-3-methyloxetanes

The oxetane ring has emerged as a highly sought-after structural motif in modern drug discovery.[1][2] Its unique three-dimensional and polar nature allows it to serve as a versatile bioisosteric replacement for more common groups like gem-dimethyl or carbonyl functionalities.[1][2] Introducing a 3-aryl-3-methyloxetane scaffold into a drug candidate can lead to marked improvements in aqueous solubility, metabolic stability, and overall pharmacokinetic profiles, while providing a novel vector for exploring chemical space.[1][3]

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent one of the most powerful and versatile methods for constructing carbon-carbon bonds.[4][5] These reactions are prized for their mild conditions, exceptional functional group tolerance, and the commercial availability and stability of the requisite organoboron reagents.[5][6] This protocol details the application of a Suzuki-Miyaura coupling to synthesize 3-aryl-3-methyloxetane derivatives, starting from the readily accessible 3-(3-Bromophenyl)-3-methyloxetane precursor.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction

A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[5][7][8]

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-(3-Bromophenyl)-3-methyloxetane, forming a Pd(II) intermediate.[5][7][8] This is often the rate-determining step of the reaction.[8]

  • Transmetalation: The organoboron species (e.g., phenylboronic acid) is activated by a base, forming a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.[7][8][9]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7][8]

The choice of ligand is paramount for an efficient reaction. Bulky, electron-rich phosphine ligands, such as the dialkylbiarylphosphines (e.g., SPhos, XPhos), are known to accelerate both the oxidative addition and reductive elimination steps, making them ideal for coupling sterically hindered or electronically challenging substrates.[5][6][10]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-(3-Bromophenyl)-3-methyloxetane

This protocol describes a representative coupling with phenylboronic acid. It can be adapted for a wide range of aryl- and heteroarylboronic acids.

Reaction Scheme: (A chemical drawing showing 3-(3-Bromophenyl)-3-methyloxetane reacting with phenylboronic acid in the presence of a palladium catalyst and base to yield 3-methyl-3-(biphenyl-3-yl)oxetane)

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3-(3-Bromophenyl)-3-methyloxetane>97%Commercially AvailableStarting material.
Phenylboronic Acid>98%Commercially AvailableCoupling partner.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst GradeCommercially AvailablePalladium(0) precursor.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand GradeCommercially AvailableBulky phosphine ligand.
Potassium Phosphate Tribasic (K₃PO₄)Anhydrous, >98%Commercially AvailableBase. Must be finely ground.
1,4-DioxaneAnhydrousSolvent Still or Sealed BottleDegassed prior to use.
Deionized WaterN/AIn-houseDegassed prior to use.
Schlenk Flask or Microwave VialN/AStandard Lab SupplierReaction vessel.
Magnetic Stirrer/HotplateN/AStandard Lab Supplier
Inert Gas Supply (Argon or Nitrogen)High PurityGas SupplierFor maintaining an inert atmosphere.
Step-by-Step Protocol

CAUTION: Palladium catalysts and phosphine ligands should be handled in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagent Preparation:

    • To a 10 mL microwave vial or Schlenk flask equipped with a magnetic stir bar, add 3-(3-Bromophenyl)-3-methyloxetane (1.0 mmol, 227 mg).

    • Add phenylboronic acid (1.2 mmol, 146 mg).

    • Add potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 637 mg).[11]

    • Add SPhos (0.03 mmol, 12.3 mg).

    • Finally, add the palladium precursor, Pd₂(dba)₃ (0.015 mmol, 13.7 mg).[11]

  • Reaction Setup (Inert Atmosphere):

    • Seal the reaction vessel (crimp cap for microwave vial or glass stopper for Schlenk flask).

    • Evacuate and backfill the vessel with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere. This step is critical to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.[12]

  • Solvent Addition:

    • Using a gas-tight syringe, add 3.0 mL of degassed 1,4-dioxane to the vessel.

    • Add 0.5 mL of degassed deionized water.[11] The mixture should be a suspension.

  • Reaction Execution:

    • Place the vessel on a pre-heated stirrer/hotplate set to 100 °C (or use a microwave reactor set to 120 °C for 10-20 minutes).[11]

    • Stir the reaction mixture vigorously for 4-12 hours.

    • Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking a small aliquot from the reaction mixture.

  • Work-up and Purification:

    • Once the reaction is complete (consumption of starting material), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-methyl-3-(biphenyl-3-yl)oxetane.

Expected Results and Characterization

ParameterExpected Outcome
Yield 75-95% (after purification)
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.6-7.3 (m, Ar-H), 4.8-4.6 (m, 2H, O-CH₂), 4.5-4.3 (m, 2H, O-CH₂), 1.7 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 145-125 (Ar-C), 82 (O-CH₂), 42 (quaternary C), 25 (CH₃)
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₆H₁₆O

Visualization of Workflow and Mechanism

To further clarify the process, the following diagrams illustrate the experimental workflow and the underlying catalytic cycle.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Weigh & Combine Reagents (Aryl Bromide, Boronic Acid, Base, Ligand, Pd Source) vessel 2. Place in Schlenk Flask or Microwave Vial reagents->vessel inert 3. Purge with Inert Gas (Ar/N2) vessel->inert solvent 4. Add Degassed Solvents (Dioxane/Water) inert->solvent heat 5. Heat and Stir (100-120 °C, 4-12h) solvent->heat monitor 6. Monitor Progress (TLC / GC-MS) heat->monitor quench 7. Cool & Quench monitor->quench extract 8. Liquid-Liquid Extraction quench->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify product product purify->product Pure Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-Br(L)₂ Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ PdII_Aryl->PdII_Diaryl Transmetal Transmetalation Transmetal->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-Ar' (Product) RedElim->Product ArBr Ar-Br (3-(3-Bromophenyl)-3-methyloxetane) ArBr->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Cause: Inactive catalyst due to oxygen exposure.

    • Solution: Ensure all solvents are properly degassed and that the reaction vessel is kept under a robust inert atmosphere throughout the setup and reaction.

    • Cause: Impure or wet reagents/solvents.

    • Solution: Use anhydrous solvents and ensure the base is dry and finely powdered for better solubility and reactivity.

  • Formation of Side Products (e.g., Homocoupling of Boronic Acid):

    • Cause: Reaction temperature is too high or reaction time is excessively long.

    • Solution: Optimize the temperature and monitor the reaction closely to stop it once the starting material is consumed.

  • Difficulty in Purification:

    • Cause: Residual palladium or ligand.

    • Solution: A plug of silica or celite during filtration after the work-up can help remove baseline palladium residues. Ensure proper chromatographic separation.

Conclusion

This application note outlines a reliable and high-yielding protocol for the Suzuki-Miyaura cross-coupling of 3-(3-Bromophenyl)-3-methyloxetane. By leveraging a robust palladium/SPhos catalytic system, researchers can efficiently access a diverse range of 3-aryl-3-methyloxetane derivatives. The detailed methodology, coupled with an understanding of the underlying mechanism and potential troubleshooting steps, provides a solid foundation for professionals in synthetic and medicinal chemistry to incorporate these valuable motifs into their drug discovery programs.

References

  • Okada, M. Palladium-catalyzed cross-coupling reaction of trialkylaluminiums with aryl triflates: facile conversion of a phenolic hydroxy group into an alkyl group. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • LibreTexts Chemistry. 17.2: Palladium catalyzed couplings. (2020). Available at: [Link]

  • Google Patents. Preparation method of 3-aminomethyl oxetane and its organic acid salts.
  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Walker, S. D., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(5), 655-667. (2009). Available at: [Link]

  • Biscoe, M. R., et al. Palladium-Catalyzed Cross-Couplings of Alkyllithiums with Aryl Chlorides. Angewandte Chemie International Edition, 50(44), 10453-10456. (2011). Available at: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • MySkinRecipes. 3-(3-Bromophenyl)oxetane. Available at: [Link]

  • Li, J., et al. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. (2024). Available at: [Link]

  • Denmark, S. E., et al. Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Arylsilatranes. The Journal of Organic Chemistry, 66(14), 4855-4866. (2001). Available at: [Link]

  • Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. (2008). Available at: [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • Request PDF. A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. Available at: [Link]

  • Organometallics. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (2012). Available at: [Link]

  • Scott, J. S., et al. Investigating 3,3-diaryloxetanes as potential bioisosteres in drug discovery. ChemRxiv. (2018). Available at: [Link]

  • Fantoni, T., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. (2025). Available at: [Link]

  • ResearchGate. Synthesis of 3-azidomethyl-3-methyloxetane. Available at: [Link]

  • Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025?. (2025). Available at: [Link]

  • Organic Chemistry Portal. Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes. Available at: [Link]

  • Bull, J. A., et al. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 9(7), 1183-1189. (2018). Available at: [Link]

  • PubMed. Palladium-catalyzed cross-coupling reactions of arylsiloxanes with aryl halides: application to solid-supported organic synthesis. (2001). Available at: [Link]

  • LibreTexts Chemistry. Suzuki-Miyaura Coupling. (2024). Available at: [Link]

  • Google Patents. SYNTHESIS of nitratomethylmethyloxetane (NMMO).
  • ResearchGate. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Available at: [Link]

  • Pan, X., & Liu, Z. Synthesis of 3-aryl-3-benzazepines via aryne[4][13] Stevens rearrangement of 1,2,3,4-tetrahydroisoquinolines. Organic Chemistry Frontiers, 5(11), 1798-1810. (2018). Available at: [Link]

  • Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Available at: [Link]

Sources

Troubleshooting & Optimization

Stability issues of 3-(3-Bromophenyl)-3-methyloxetane under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-Bromophenyl)-3-methyloxetane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound, particularly under acidic conditions. As a 3,3-disubstituted oxetane, this molecule offers significant metabolic stability, a key feature for drug discovery programs. However, understanding its reactivity profile is crucial for successful experimental outcomes. This guide provides troubleshooting protocols and answers to frequently asked questions to ensure the integrity of your experiments.

I. Understanding the Stability of 3,3-Disubstituted Oxetanes

The stability of the oxetane ring is a critical factor in its application. While generally more robust than other substitution patterns, the 3,3-disubstituted motif of 3-(3-Bromophenyl)-3-methyloxetane is not entirely immune to degradation, especially under acidic conditions.[1][2] The inherent ring strain of the four-membered ether (approximately 106 kJ mol⁻¹) makes it susceptible to ring-opening reactions.[3]

Key Stability-Influencing Factors:
  • Substitution Pattern: The 3,3-disubstitution provides steric hindrance that generally protects the oxetane's C-O bonds from external nucleophilic attack, rendering it more stable than monosubstituted oxetanes.[2]

  • Acidic Conditions: Strong acids can protonate the oxygen atom of the oxetane ring, activating it for nucleophilic attack and subsequent ring-opening.[4][5] The reaction mechanism is often a hybrid of SN1 and SN2 characteristics.[6]

  • Temperature: Elevated temperatures can promote degradation, particularly in the presence of acid.[1][2]

  • Internal Nucleophiles: The presence of intramolecular nucleophiles (e.g., hydroxyl or amine groups) can significantly increase the likelihood of ring-opening, even under milder acidic conditions, leading to cyclization or rearrangement products.[2][3][4]

II. Troubleshooting Guide

This section addresses specific experimental issues you may encounter when working with 3-(3-Bromophenyl)-3-methyloxetane in acidic environments.

Issue 1: Unexpected Side Products or Low Yield of Desired Product

Scenario: You are performing a reaction on a functional group elsewhere in the molecule, but you observe unexpected side products and a lower than expected yield of your target compound.

Potential Cause: Acid-catalyzed ring-opening of the oxetane moiety. The acid used in your reaction may be strong enough to promote the degradation of the oxetane ring.

Troubleshooting Protocol:

  • Reaction Condition Analysis:

    • Acid Strength: Evaluate the pKa of the acid used. If possible, switch to a milder acid with a higher pKa.

    • Temperature: Run the reaction at a lower temperature. Even a 10 °C reduction can significantly decrease the rate of undesired side reactions.

    • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to determine the optimal reaction time and avoid prolonged exposure to acidic conditions.

  • Solvent Effects:

    • The choice of solvent can influence the stability of the protonated oxetane intermediate. Protic solvents may participate in the ring-opening. Consider switching to an aprotic solvent if the reaction chemistry allows.

  • Step-by-Step Analysis of Potential Degradation:

    • Obtain a sample of the reaction mixture at various time points.

    • Analyze the samples by LC-MS to identify the mass of the side products. Common degradation products from ring-opening include the corresponding 1,3-diol.

Visualizing the Troubleshooting Workflow:

cluster_0 Troubleshooting: Low Yield / Side Products Start Start Analyze_Reaction_Conditions Analyze Reaction Conditions (Acid, Temp, Time) Start->Analyze_Reaction_Conditions Modify_Conditions Modify Conditions: - Milder Acid - Lower Temperature - Shorter Time Analyze_Reaction_Conditions->Modify_Conditions Check_Solvent Evaluate Solvent Effects Analyze_Reaction_Conditions->Check_Solvent Monitor_Progress Monitor Reaction Progress (TLC, LC-MS) Modify_Conditions->Monitor_Progress Implement Changes Analyze_Side_Products Identify Side Products (LC-MS) Monitor_Progress->Analyze_Side_Products If Issue Persists Switch_Solvent Switch to Aprotic Solvent Check_Solvent->Switch_Solvent If Protic Solvent Implicated Confirm_Degradation Confirm Ring-Opening Pathway Analyze_Side_Products->Confirm_Degradation

Caption: Workflow for troubleshooting low yields and side products.

Issue 2: Complete Decomposition of Starting Material

Scenario: Upon workup of your reaction, you find that your starting material, 3-(3-Bromophenyl)-3-methyloxetane, has been completely consumed, but none of the desired product is observed.

Potential Cause: Use of a strong Lewis acid or Brønsted acid leading to rapid and complete decomposition of the oxetane.

Troubleshooting Protocol:

  • Reagent Compatibility Check:

    • Avoid strong Lewis acids (e.g., BF₃·OEt₂, TiCl₄) and strong Brønsted acids (e.g., concentrated H₂SO₄, HCl) if the oxetane ring is intended to remain intact.[7]

    • If a Lewis acid is required, consider using a milder one (e.g., ZnCl₂, MgCl₂).[5]

  • Protective Group Strategy:

    • In multi-step syntheses, it is often best to introduce the oxetane moiety in the later stages to avoid exposing it to harsh reaction conditions.[1][2][4]

  • Order of Addition:

    • If possible, add the acid to the reaction mixture at a low temperature after all other reagents are present to minimize direct exposure of the oxetane to high concentrations of acid.

Visualizing the Degradation Pathway:

cluster_1 Acid-Catalyzed Ring Opening Oxetane 3-(3-Bromophenyl)-3-methyloxetane Protonated_Oxetane Protonated Oxetane (Activated Intermediate) Oxetane->Protonated_Oxetane + H+ Carbocation Tertiary Carbocation Intermediate (SN1-like character) Protonated_Oxetane->Carbocation Nucleophilic_Attack Nucleophilic Attack (e.g., H2O, Solvent) Carbocation->Nucleophilic_Attack Diol_Product 1-(3-Bromophenyl)-2-methylpropane-1,3-diol (Ring-Opened Product) Nucleophilic_Attack->Diol_Product

Caption: Proposed acid-catalyzed ring-opening of 3-(3-Bromophenyl)-3-methyloxetane.

III. Frequently Asked Questions (FAQs)

Q1: At what pH range is 3-(3-Bromophenyl)-3-methyloxetane generally considered stable?

A1: While specific data for this exact compound is not available, studies on analogous 3,3-disubstituted oxetanes have shown good stability in aqueous solutions buffered from pH 1 to 10 for several hours at 37°C.[8] However, significant decomposition can occur under strongly acidic conditions (e.g., pH < 1).[8] For synthetic purposes, it is advisable to maintain the pH above 4 to minimize the risk of ring-opening.[9]

Q2: Can I use common acidic reagents for functional group transformations on other parts of the molecule?

A2: Caution is advised. The stability of the oxetane ring is context-dependent.[4] While some acidic conditions may be tolerated, it is crucial to perform a small-scale pilot reaction to assess the stability of the oxetane under your specific reaction conditions. For example, esterification using an alcohol in the presence of HCl is likely to cause decomposition.[10]

Q3: Are there any specific classes of acids that are particularly detrimental to the oxetane ring?

A3: Strong Brønsted acids and many Lewis acids can readily promote the ring-opening of oxetanes.[7] The choice of acid should be carefully considered, and milder alternatives should be prioritized.

Q4: How does the bromophenyl group affect the stability of the oxetane ring?

A4: The electron-withdrawing nature of the bromine atom on the phenyl ring may have a modest electronic effect on the oxetane oxygen's basicity, but the primary determinant of stability is the 3,3-disubstitution pattern.[2] The steric bulk of the substituted phenyl group contributes significantly to the kinetic stability of the ring.

Q5: What are the expected products of acid-catalyzed degradation?

A5: The primary degradation products are typically 1,3-diols resulting from the nucleophilic attack on the carbon atoms of the oxetane ring after protonation.[5] In the case of 3-(3-Bromophenyl)-3-methyloxetane, the expected major product of hydrolysis would be 1-(3-bromophenyl)-2-methylpropane-1,3-diol.

Q6: Can I use buffers containing primary amines, such as Tris, in my experiments?

A6: It is generally not recommended to use buffers with primary or secondary amines if there is any risk of ring-opening to form an aldehyde intermediate, as this could lead to Schiff base formation and complicate your results.[11] Non-reactive buffers like phosphate or HEPES are preferable.

IV. Summary of Stability Data

ConditionStability of 3,3-Disubstituted OxetanesKey Considerations
Aqueous Buffer (pH 4-10) Generally Stable[8]Prolonged incubation at elevated temperatures may still lead to some degradation.
Strongly Acidic (pH < 4) Potential for Ring-Opening[8][9]Rate of degradation is dependent on acid strength, temperature, and solvent.
Presence of Lewis Acids Susceptible to Ring-Opening[7]Milder Lewis acids are less likely to cause decomposition.
Elevated Temperatures Decreased Stability[1][2]The combination of heat and acid is particularly detrimental.

V. References

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Bull, J. A., & Croft, A. K. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. The Journal of Organic Chemistry, 87(7), 4894–4900. [Link]

  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12331–12369. [Link]

  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 14(9), 1195–1200. [Link]

  • Stanković, M., et al. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 29(22), 5009. [Link]

  • Ryng, S., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4945–4949. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12564–12666. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1397–1425. [Link]

  • Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(11), 4236–4246. [Link]

  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • ResearchGate. (2017). Degradation Pathway. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides- Ring-opening. [Link]

Sources

Byproduct identification in 3-(3-Bromophenyl)-3-methyloxetane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 3-(3-Bromophenyl)-3-methyloxetane. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding byproduct formation during the synthesis and subsequent reactions of this valuable building block. As drug development professionals, understanding and controlling impurity profiles is paramount. This center leverages established chemical principles and field-proven insights to help you navigate the complexities of oxetane chemistry.

Section 1: Troubleshooting Guide for Byproduct Identification

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Byproducts Arising During Synthesis of 3-(3-Bromophenyl)-3-methyloxetane

Question: I am synthesizing 3-(3-Bromophenyl)-3-methyloxetane via an intramolecular Williamson etherification from a 1,3-halohydrin precursor. My reaction yield is low, and I've isolated an unexpected unsaturated compound. What is happening?

Answer: This is a classic issue encountered during the synthesis of oxetanes via intramolecular Williamson etherification. The primary competing pathway is the Grob fragmentation.[1]

Causality Explained: The formation of the four-membered oxetane ring is kinetically less favored compared to other ring sizes (e.g., five- or six-membered rings).[2] The base used to deprotonate the alcohol creates an alkoxide, which can either perform the desired intramolecular SN2 displacement to form the oxetane or initiate a fragmentation reaction. This fragmentation is entropically favored and can be driven by the thermodynamic stability of the resulting alkene and carbonyl products.[1]

For your specific substrate, the likely byproduct is 3-bromo-α-methylstyrene and formaldehyde .

Troubleshooting & Mitigation Protocol:

  • Choice of Base: Use a non-hindered, strong base to favor the SN2 pathway. Potassium hydride (KH) or sodium hydride (NaH) are often more effective than bulky bases like potassium tert-butoxide (KOtBu), which can promote elimination/fragmentation.[2]

  • Temperature Control: Run the cyclization at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can disproportionately favor the fragmentation pathway.

  • Solvent: A polar aprotic solvent such as THF or DMF is generally suitable.

  • Confirmation: The presence of 3-bromo-α-methylstyrene can be confirmed by GC-MS (looking for the correct molecular ion peak and fragmentation pattern) and 1H NMR (presence of vinylic protons).

cluster_synthesis Williamson Etherification vs. Grob Fragmentation Reactant 3-Bromo-3-(3-bromophenyl)propan-1-ol Alkoxide Alkoxide Intermediate Reactant->Alkoxide + Base Oxetane Desired Product: 3-(3-Bromophenyl)-3-methyloxetane Alkoxide->Oxetane Intramolecular SN2 (Desired Pathway) Grob_Products Byproducts: 3-Bromo-α-methylstyrene + Formaldehyde Alkoxide->Grob_Products Grob Fragmentation (Side Reaction)

Caption: Competing pathways in oxetane synthesis.

Byproducts in Downstream Reactions

Question: I am performing a reaction under acidic conditions (e.g., Boc deprotection with TFA, or a Lewis acid-catalyzed reaction) and am losing my oxetane. What is the likely byproduct?

Answer: 3,3-disubstituted oxetanes, like your compound, are significantly more stable to acid than monosubstituted oxetanes.[3] However, they are still susceptible to ring-opening under strongly acidic (Brønsted or Lewis acid) conditions.[4][5] The most common byproduct is the corresponding 1,3-diol.

Causality Explained: The reaction is initiated by the protonation (or coordination of a Lewis acid to) the oxetane oxygen. This activates the ring towards nucleophilic attack.[4] A nucleophile (often water, if present, or another species in the reaction mixture) attacks one of the methylene carbons (C2 or C4), leading to ring opening. The resulting product is 3-(3-bromophenyl)butane-1,3-diol .

Troubleshooting & Mitigation Protocol:

  • Condition Screening: If possible, use milder acidic conditions. For instance, for Boc deprotections, screen weaker acids or shorter reaction times.

  • Anhydrous Conditions: The presence of water can exacerbate the formation of the diol byproduct. Ensure your reagents and solvents are rigorously dried.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or -78 °C) to minimize the rate of the ring-opening side reaction.[6]

  • Confirmation: The diol byproduct will have a significantly different polarity than the starting oxetane and can be easily identified by TLC or LC-MS. Its mass will be 18 units (H₂O) higher than the parent oxetane. 1H NMR will show two hydroxyl protons (which may be broad or exchange with D₂O) and characteristic shifts for the new CH₂-OH and C(Ar)(Me)-OH groups.

cluster_acid Acid-Catalyzed Ring Opening Start_Oxetane 3-(3-Bromophenyl)-3-methyloxetane Protonated_Oxetane Protonated Oxetane Intermediate Start_Oxetane->Protonated_Oxetane + H⁺ (or Lewis Acid) Diol_Product Byproduct: 3-(3-Bromophenyl)butane-1,3-diol Protonated_Oxetane->Diol_Product + H₂O (Nucleophile)

Caption: Acid-catalyzed formation of a diol byproduct.

Section 2: Analytical Workflow for Byproduct Identification

When an unknown impurity is detected, a systematic approach is crucial. This workflow outlines the steps to identify an unknown byproduct.

cluster_workflow Byproduct Identification Workflow A 1. Initial Analysis (TLC, Crude LC-MS, Crude NMR) B 2. Determine Molecular Weight (High-Resolution Mass Spec) A->B C 3. Isolate the Impurity (Prep-TLC, Column Chromatography, or Prep-HPLC) B->C D 4. Structural Elucidation (1D/2D NMR, IR, etc.) C->D E 5. Propose Structure & Confirm (Compare to known compounds or synthesize standard) D->E

Caption: Systematic workflow for identifying unknown byproducts.

Protocol: GC-MS Analysis for Volatile Byproducts

This protocol is ideal for identifying byproducts like the Grob fragmentation product or other small molecule impurities.

  • Sample Preparation:

    • Take an aliquot (~1 mg) of the crude reaction mixture.

    • Dissolve it in a suitable volatile solvent (e.g., 1 mL of ethyl acetate or dichloromethane).

    • If necessary, filter the sample through a small plug of silica or a syringe filter to remove non-volatile materials.

  • Instrument Setup (Typical Conditions):

    • Injector: 250 °C, Split mode (e.g., 50:1 split ratio).

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Mass Spectrometer:

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: 40-550 m/z.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum for each peak.

    • Identify the molecular ion peak (M⁺).

    • Compare the fragmentation pattern to library databases (e.g., NIST) or predict fragmentation based on the proposed structure.

Section 3: Frequently Asked Questions (FAQs)

Q1: How stable is the oxetane ring in 3-(3-Bromophenyl)-3-methyloxetane to common reaction conditions?

A1: The 3,3-disubstituted pattern imparts significant stability.[5] The molecule is generally stable under basic conditions, even with strong bases at moderate temperatures.[6][7] It is also stable to many standard transformations like catalytic hydrogenation, mild oxidations, and some C-C coupling reactions.[7] The primary liability is under strong Brønsted or Lewis acidic conditions, which can promote ring-opening.[3][7]

Q2: Can I perform a Suzuki coupling on the bromophenyl group without affecting the oxetane ring?

A2: Yes, the oxetane ring is generally stable to standard Suzuki-Miyaura coupling conditions (e.g., Pd catalyst, phosphine ligand, and a base like K₂CO₃ or Cs₂CO₃). The reaction chemoselectively occurs at the C-Br bond.

Q3: My NMR shows some unidentifiable peaks in the 4-5 ppm region. Could these be from oxetane-related byproducts?

A3: Yes. The methylene protons (CH₂) on the oxetane ring of your starting material typically appear as two doublets around 4.5 ppm. If you see additional peaks in this region, it could indicate the formation of an isomeric byproduct or a rearranged product. For instance, acid-catalyzed rearrangement could potentially lead to a substituted tetrahydrofuran (THF), whose ring protons would also appear in this region. A full structural elucidation using 2D NMR techniques (COSY, HSQC) would be necessary to confirm such a structure.

Q4: I am considering using 3-(3-Bromophenyl)-3-methyloxetane in a Paternò-Büchi reaction. What should I be aware of?

A4: The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl and an alkene to form an oxetane.[8][9] Using your molecule in such a reaction is not a typical application, as it is already an oxetane. If you are reacting it with an excited carbonyl, you risk side reactions due to the high energy input from UV light, which could potentially lead to radical-based decomposition.[10] The aryl bromide is also a potential site for photochemical reactions. This pathway is not recommended without careful consideration and small-scale feasibility studies.

Byproduct Summary Table

Common ByproductFormation ConditionKey Analytical Signatures
3-Bromo-α-methylstyreneSynthesis (Grob Fragmentation)GC-MS: Correct M⁺, vinylic C-H stretches in IR. ¹H NMR: Vinylic protons (~5-6 ppm).
3-(3-Bromophenyl)butane-1,3-diolStrong Acidic ConditionsLC-MS: M+18 (from H₂O addition). ¹H NMR: Broad OH peaks, disappearance of oxetane CH₂ doublets.
Unreacted 1,3-HalohydrinSynthesis (Incomplete Reaction)Polarity significantly different from product. Presence of an -OH group in IR and NMR.

References

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11898-12013. [Link]

  • Gajda, T., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101. [Link]

  • Carreira, E. M., & Müller, K. (2010). The Dong Group - Oxetane Presentation. Angewandte Chemie International Edition, 49, 9052. [Link]

  • Holovach, S., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting Presentation. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

  • Barber, J. S., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Paterno-Büchi Reaction. [Link]

  • Singh, C., & Malik, H. (2022). Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug. ACS Omega. [Link]

  • Singh, V. K., & Singh, S. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • Clarke, D. D., & Kistiakowsky, G. B. (1983). Reactions of methyl radicals with 3-methyloxetane, 3,3-dimethyloxetane and 2,2-dimethyloxetane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

  • D'Auria, M. (2018). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences. [Link]

  • Grygorenko, O. O., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]

  • Howell, A. R., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. The Journal of Organic Chemistry. [Link]

  • Yoon, T. P., et al. (2024). Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis. Journal of the American Chemical Society. [Link]

  • Wikipedia. Paternò–Büchi reaction. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3,3-Disubstituted Oxetanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,3-disubstituted oxetanes. This resource is designed for researchers, scientists, and professionals in drug development who are looking to incorporate this valuable structural motif into their molecules. The unique properties of the oxetane ring, such as its ability to improve aqueous solubility, metabolic stability, and lipophilicity, make it an attractive substitute for gem-dimethyl or carbonyl groups in medicinal chemistry.[1][2] However, the synthesis of these strained four-membered rings, especially at scale, can present unique challenges.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and practical experience to ensure you can confidently and efficiently synthesize your target 3,3-disubstituted oxetanes.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 3,3-disubstituted oxetanes, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Oxetane

Potential Cause A: Inefficient Cyclization

The intramolecular Williamson etherification of a 1,3-diol derivative is a cornerstone of oxetane synthesis. However, the choice of base and reaction conditions is critical for success.

  • Explanation of Causality: The formation of the four-membered ring is an entropically and kinetically less favored process. Strong, non-hindered bases can promote side reactions, particularly the Grob fragmentation, which leads to the formation of an aldehyde and an alkene instead of the desired oxetane.[2][3]

  • Solution:

    • Base Selection: Employ a hindered but strong base like potassium tert-butoxide (KOtBu) instead of sodium hydride (NaH).[3] The bulkiness of the t-butoxide anion favors the desired intramolecular SN2 reaction over elimination pathways.

    • Solvent Choice: Use a polar aprotic solvent such as THF or DMF to dissolve the reactants and facilitate the SN2 reaction.

    • Temperature Control: Maintain a moderate reaction temperature. While some heating may be necessary, excessive temperatures can favor the fragmentation pathway.

Potential Cause B: Ring-Opening of the Oxetane Product

The oxetane ring is susceptible to ring-opening under acidic conditions, which can be inadvertently introduced during the reaction or work-up.[4]

  • Explanation of Causality: The strained nature of the four-membered ring makes it susceptible to cleavage by electrophiles, particularly protons. The ether oxygen can be protonated, making the ring highly activated towards nucleophilic attack.

  • Solution:

    • Avoid Acidic Conditions: Ensure all reagents and solvents are free from acidic impurities. If an acidic work-up is necessary, it should be performed cautiously at low temperatures with rapid extraction of the product.

    • Buffered Work-up: Utilize a mildly basic or buffered aqueous solution (e.g., saturated sodium bicarbonate solution) for the work-up to neutralize any acid.

    • Careful Purification: When using silica gel chromatography, consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent to prevent on-column degradation.

Issue 2: Formation of Significant Byproducts

Potential Cause A: Competing Intermolecular Reactions

At higher concentrations, intermolecular Williamson etherification can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.

  • Explanation of Causality: The rate of the intramolecular reaction is concentration-independent, while the rate of the intermolecular reaction is concentration-dependent. At high concentrations, the probability of two reactive molecules colliding increases.

  • Solution:

    • High Dilution Conditions: Perform the cyclization reaction under high dilution to favor the intramolecular pathway. This can be achieved by slowly adding the substrate to a larger volume of solvent containing the base.

Potential Cause B: Incomplete Conversion of Starting Materials

The presence of unreacted starting materials complicates purification and reduces the overall yield.

  • Explanation of Causality: This can be due to insufficient reagent stoichiometry, poor reagent quality, or inadequate reaction time or temperature.

  • Solution:

    • Reagent Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.5 equivalents) to ensure complete deprotonation of the alcohol.

    • Reagent Quality: Ensure the base is fresh and has been stored under anhydrous conditions. The diol precursor should be pure and dry.

    • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 3,3-disubstituted oxetanes?

The most widely employed and scalable method is the intramolecular Williamson etherification of a suitably protected 1,3-diol.[2][3] This typically involves the synthesis of a disubstituted malonate, reduction to the diol, selective monoprotection or activation (e.g., tosylation), and subsequent base-mediated cyclization.[3]

Q2: Are there alternative methods to the Williamson etherification?

Yes, several other methods exist:

  • Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can form oxetanes.[1][2] However, regioselectivity and diastereoselectivity can be challenging to control.

  • Synthesis from Oxetan-3-one: Commercially available oxetan-3-one can be a versatile starting material for introducing substituents at the 3-position through reactions like Grignard additions, Wittig reactions, and Strecker synthesis.[2][4]

  • Ring Expansion of Epoxides: The reaction of epoxides with sulfur ylides can lead to the formation of oxetanes.[2]

Q3: How can I introduce functional groups onto the 3,3-disubstituted oxetane core?

Functional groups can be introduced either by starting with a functionalized precursor (e.g., a substituted malonate) or by post-synthetic modification. A comprehensive study has shown that many common organic transformations, such as reductions, oxidations, and C-C bond-forming reactions, can be performed in the presence of the oxetane ring if the conditions are carefully chosen to be oxetane-tolerant (i.e., avoiding strong acids).[4]

Q4: What are the key considerations for purifying 3,3-disubstituted oxetanes?

Due to their potential instability on silica gel, it is advisable to use a deactivated stationary phase or opt for alternative purification methods like distillation (for volatile compounds) or crystallization. If chromatography is unavoidable, it should be performed quickly with a non-acidic eluent system.

Experimental Protocol: Synthesis of 3,3-Diphenyloxetane

This protocol outlines a typical procedure for the synthesis of a 3,3-disubstituted oxetane via intramolecular Williamson etherification.

Step 1: Synthesis of 2,2-Diphenylpropane-1,3-diol

  • To a solution of diethyl diphenylmalonate (1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, slowly add lithium aluminum hydride (LiAlH4) (2-3 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction at 0 °C by the sequential slow addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude diol, which can be purified by recrystallization or chromatography.

Step 2: Monotosylation of 2,2-Diphenylpropane-1,3-diol

  • Dissolve the diol (1 eq) in pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise.

  • Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the monotosylate.

Step 3: Cyclization to 3,3-Diphenyloxetane

  • Dissolve the monotosylate (1 eq) in anhydrous THF.

  • Add potassium tert-butoxide (KOtBu) (1.2 eq) portion-wise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3,3-diphenyloxetane.

Visualizing the Workflow

G cluster_0 Step 1: Diol Synthesis cluster_1 Step 2: Monotosylation cluster_2 Step 3: Cyclization Malonate Diethyl Diphenylmalonate LiAlH4 LiAlH4, THF Malonate->LiAlH4 Reduction Diol 2,2-Diphenylpropane-1,3-diol LiAlH4->Diol Diol_2 2,2-Diphenylpropane-1,3-diol TsCl TsCl, Pyridine Diol_2->TsCl Activation Monotosylate Monotosylated Diol TsCl->Monotosylate Monotosylate_2 Monotosylated Diol KOtBu KOtBu, THF Monotosylate_2->KOtBu Intramolecular Williamson Etherification Oxetane 3,3-Diphenyloxetane KOtBu->Oxetane

Sources

Refinement of reaction conditions for functionalizing 3-(3-Bromophenyl)-3-methyloxetane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the refinement of reaction conditions involving 3-(3-Bromophenyl)-3-methyloxetane. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of functionalizing this versatile building block. The oxetane motif is of growing importance in medicinal chemistry for its ability to improve physicochemical properties such as solubility and metabolic stability.[1][2] However, the successful manipulation of molecules like 3-(3-Bromophenyl)-3-methyloxetane requires a nuanced understanding of reaction conditions to ensure high yields while preserving the integrity of the strained oxetane ring.

This guide is structured to address common challenges encountered during cross-coupling and other functionalization reactions, offering explanations grounded in mechanistic principles and supported by authoritative literature.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. However, coupling partners bearing sterically hindered groups or strained rings can present unique challenges.

Question 1: I am observing low to no conversion in the Suzuki-Miyaura coupling of 3-(3-Bromophenyl)-3-methyloxetane with my boronic acid/ester. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in Suzuki-Miyaura couplings involving this substrate often stems from a combination of steric hindrance around the bromine atom and suboptimal catalyst/ligand/base selection. The 3-methyl-3-phenyloxetane moiety can sterically encumber the palladium catalyst's access to the C-Br bond for oxidative addition.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

G cluster_start Problem: Low Conversion cluster_catalyst Catalyst & Ligand Optimization cluster_base Base & Solvent Screening cluster_temp Reaction Parameters cluster_boron Boronic Acid/Ester Issues cluster_success Resolution start Low Conversion Observed catalyst Evaluate Catalyst System start->catalyst ligand Increase Ligand Steric Bulk (e.g., XPhos, SPhos, RuPhos) catalyst->ligand precatalyst Use a Pre-catalyst (e.g., G3/G4 Palladacycles) ligand->precatalyst base Screen Bases precatalyst->base base_strength Try Stronger, Non-nucleophilic Bases (e.g., K3PO4, Cs2CO3) base->base_strength solvent Optimize Solvent System (e.g., Toluene/H2O, Dioxane/H2O) base_strength->solvent temp Increase Reaction Temperature solvent->temp time Extend Reaction Time temp->time boron_reagent Check Boronic Acid/Ester Quality time->boron_reagent boron_type Switch to Boronic Ester (e.g., pinacol ester) boron_reagent->boron_type success Improved Yield boron_type->success G cluster_start Problem: Low Yield/Side Reactions cluster_ligand Ligand Optimization cluster_base Base Selection cluster_conditions Reaction Conditions cluster_success Resolution start Low Yield & Debromination ligand_choice Is the ligand appropriate for the amine? start->ligand_choice primary_amine For primary amines, try XPhos or BrettPhos ligand_choice->primary_amine Primary Amine secondary_amine For secondary amines, consider RuPhos or JohnPhos ligand_choice->secondary_amine Secondary Amine base_choice Is the base strength optimal? primary_amine->base_choice secondary_amine->base_choice strong_base Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) base_choice->strong_base Yes weaker_base If debromination is severe, try a weaker base (e.g., K2CO3, Cs2CO3) base_choice->weaker_base No, debromination persists temp Lower the reaction temperature strong_base->temp weaker_base->temp solvent Ensure anhydrous and deoxygenated conditions temp->solvent success Improved Yield, Minimized Side Reactions solvent->success

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.

Detailed Recommendations:

  • Ligand Selection:

    • Rationale: The ligand's structure influences the stability of the palladium-amido complex and the rate of reductive elimination. Different ligands are optimal for different classes of amines. [3] * Actionable Advice: For primary amines, ligands like BrettPhos and XPhos are often highly effective. For less nucleophilic secondary amines, RuPhos or JohnPhos may provide better results. A ligand screen is the most effective way to identify the optimal choice for your specific amine.

  • Base and Hydrodebromination:

    • Rationale: Hydrodebromination is a common side reaction where the aryl bromide is reduced to an arene. This can be exacerbated by certain bases and high temperatures. The choice of base is a delicate balance; it must be strong enough to deprotonate the amine but not so reactive as to promote side reactions.

    • Actionable Advice: Sodium tert-butoxide (NaOtBu) is a common and effective base. However, if significant debromination is observed, consider switching to lithium bis(trimethylsilyl)amide (LHMDS) or a weaker carbonate base like Cs₂CO₃. Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can also suppress this side reaction.

  • Strict Anhydrous and Inert Conditions:

    • Rationale: Palladium(0) catalysts are sensitive to oxygen, and water can interfere with the base and other reaction components.

    • Actionable Advice: Ensure all glassware is oven-dried, and solvents are anhydrous. The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.

Optimized Protocol Example for Buchwald-Hartwig Amination:

ParameterRecommended ConditionRationale
Substrate 3-(3-Bromophenyl)-3-methyloxetane1.0 equiv
Amine Primary or Secondary Amine1.1 - 1.3 equiv
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Palladium source
Ligand XPhos or RuPhos (2-5 mol%)Ligand choice depends on the amine
Base NaOtBu (1.2 - 1.5 equiv)Strong, non-nucleophilic base
Solvent Toluene or Dioxane (anhydrous)Aprotic solvent
Temperature 80 - 100 °CLower temperature may reduce side reactions
Time 8 - 16 hMonitor by TLC or LC-MS
Section 3: Lithium-Halogen Exchange

Lithium-halogen exchange offers a route to generate an aryllithium species, which can then be reacted with various electrophiles. However, the stability of the oxetane ring to strongly basic organolithium reagents is a major concern.

Question 3: I am attempting a lithium-halogen exchange on 3-(3-Bromophenyl)-3-methyloxetane followed by quenching with an electrophile, but I am getting a complex mixture of products, including what appears to be ring-opened byproducts. How can I perform this transformation cleanly?

Answer:

The primary challenge with lithium-halogen exchange on this substrate is the potential for the newly formed aryllithium to attack the electrophilic carbons of the strained oxetane ring, either intramolecularly or intermolecularly. The key to success is performing the exchange at very low temperatures and quenching the aryllithium species rapidly.

Key Considerations for Lithium-Halogen Exchange:

  • Temperature Control is Critical:

    • Rationale: Lithium-halogen exchange is often very fast, even at low temperatures. [4][5]However, the decomposition pathways, including reaction with the oxetane ring, are significantly slower at these temperatures.

    • Actionable Advice: The reaction must be conducted at or below -78 °C (dry ice/acetone bath). For particularly sensitive systems, temperatures as low as -100 °C may be necessary.

  • Choice of Organolithium Reagent:

    • Rationale: n-Butyllithium (n-BuLi) is commonly used, but t-butyllithium (t-BuLi) can sometimes offer faster exchange rates at lower temperatures. However, t-BuLi is also a stronger base and more sterically hindered.

    • Actionable Advice: Start with n-BuLi (typically 1.1 equivalents) at -78 °C. If the exchange is slow, consider using t-BuLi, but be aware of the potential for increased side reactions.

  • Rapid Quenching:

    • Rationale: The generated aryllithium species should not be allowed to warm up or stand for extended periods.

    • Actionable Advice: Have the electrophile ready (pre-dissolved in an appropriate solvent if necessary) and add it to the reaction mixture as soon as the lithium-halogen exchange is deemed complete (typically after 15-30 minutes at -78 °C).

Experimental Protocol: Lithium-Halogen Exchange and Electrophilic Quench

  • Dissolve 3-(3-Bromophenyl)-3-methyloxetane (1.0 equiv) in anhydrous THF in an oven-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equiv, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add the electrophile (1.2 equiv, e.g., DMF for formylation, CO₂ for carboxylation) as a solution in anhydrous THF, again ensuring the temperature remains low.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Proceed with standard aqueous workup and purification.

Visualization of Potential Pitfalls

G cluster_desired Desired Pathway (Low Temperature) cluster_undesired Undesired Pathway (Elevated Temperature) start 3-(3-Bromophenyl)-3-methyloxetane exchange Lithium-Halogen Exchange (-78 °C) start->exchange aryllithium Aryllithium Intermediate exchange->aryllithium quench Rapid Quench with Electrophile aryllithium->quench ring_opening Intra/Intermolecular Ring Opening aryllithium->ring_opening If Temp > -70 °C product Desired Functionalized Product quench->product byproducts Complex Mixture of Byproducts ring_opening->byproducts

Caption: Desired vs. undesired pathways in lithium-halogen exchange.

References

  • Burés, J. (2016). A comprehensive review of oxetane synthesis. Chemical Reviews, 116(19), 11899-11957.
  • Carreira, E. M., & Fessard, T. C. (2014). Oxetanes as versatile building blocks in drug discovery. Chemical Reviews, 114(17), 8257-8322.
  • Bull, J. A., et al. (2020). A practical synthesis of 3-aryloxetan-3-carboxylic acids. Beilstein Journal of Organic Chemistry, 16, 2345-2353.
  • Chemin, Q., et al. (2021). Oxetanes in Drug Discovery: A Comprehensive Review. Journal of Medicinal Chemistry, 64(21), 15555-15591.
  • Wolan, A., & Gribble, G. W. (2020). Oxetanes in medicinal chemistry. Future Medicinal Chemistry, 12(1), 69-87.
  • Bailey, W. F., & Patricia, J. J. (1988). Mechanism of lithium-halogen exchange. Journal of Organometallic Chemistry, 352(1-2), 1-46.
  • Duncton, M. A. J., et al. (2008). Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. Organic Letters, 10(15), 3259–3262. Available at: [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Nolan, S. P., & Organ, M. G. (Eds.). (2016). Palladium-catalyzed cross-coupling reactions: a practical approach. John Wiley & Sons.
  • Perera, D., et al. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science, 359(6374), 429–434. Available at: [Link]

  • Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the chemical industry.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Knochel, P., & Jones, P. (Eds.). (1999). Organometallic Reagents: A Practical Approach. Oxford University Press.
  • Denmark, S. E., & Choi, J. Y. (1999). Highly Stereospecific, Cross-Coupling Reactions of Alkenylsilacyclobutanes. Journal of the American Chemical Society, 121(24), 5821-5822. Available at: [Link]

  • Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2004). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Chemical Reviews, 104(12), 6235-6280.
  • YouTube. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Organic Chemistry Tutor. Available at: [Link]

  • Buchwald, S. L. (2011). The development of ligands for palladium-catalyzed C–C and C–N bond-forming reactions.

Sources

Validation & Comparative

The Untapped Potential of 3-(3-Bromophenyl)-3-methyloxetane Derivatives: A Comparative Guide to Unlocking Their Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Shanghai, China – January 26, 2026 – In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly turning their attention to unique molecular scaffolds that offer advantageous physicochemical and biological properties. Among these, the oxetane ring has emerged as a compelling structural motif. This guide, designed for researchers, scientists, and drug development professionals, delves into the prospective biological significance of a specific, yet underexplored, class of compounds: 3-(3-Bromophenyl)-3-methyloxetane derivatives . While direct biological data for this specific family of molecules remains nascent, this document will serve as a comprehensive roadmap, providing a robust framework for their synthesis, characterization, and biological evaluation. By drawing comparisons with structurally related compounds and outlining detailed experimental protocols, we aim to illuminate the path toward unlocking their therapeutic potential.

The Allure of the Oxetane Scaffold: A Primer

The four-membered oxetane ring is no longer a mere curiosity but a validated tool in modern drug discovery.[1][2] Its incorporation into a molecule can profoundly and beneficially alter its properties. Unlike flat aromatic rings that have long dominated medicinal chemistry, the puckered, three-dimensional structure of the oxetane ring provides access to new chemical space and can enhance binding affinity and selectivity for biological targets.[3]

Key advantages conferred by the oxetane moiety include:

  • Enhanced Aqueous Solubility: The polar oxygen atom and compact structure of the oxetane ring act as a strong hydrogen-bond acceptor, often leading to a significant improvement in a compound's solubility—a critical factor for bioavailability.[3][4]

  • Metabolic Stability: The oxetane ring can block sites of metabolic vulnerability within a molecule, thereby reducing clearance by cytochrome P450 enzymes and extending its half-life in the body.[2]

  • Reduced Lipophilicity: In an era where "molecular obesity" is a significant concern in drug design, the oxetane ring offers a low molecular weight, polar alternative to more lipophilic groups.[1][2]

  • Bioisosteric Replacement: The oxetane ring has proven to be an effective bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups, allowing for the fine-tuning of a molecule's properties while maintaining its core biological activity.[1]

The 3,3-disubstituted pattern, as seen in our topic of interest, is particularly noteworthy for its enhanced stability compared to other substitution patterns on the oxetane ring.[1]

The Bromophenyl Moiety: A Gateway to Diverse Biological Activities

The presence of a bromophenyl group in a molecule often imparts significant biological activity. Bromophenol derivatives, found naturally in marine algae, have demonstrated a wide array of pharmacological effects, including antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties.[5][6] Furthermore, various synthetic bromophenyl-containing compounds have been investigated as potent inhibitors of enzymes and as anticancer agents.[2][5] This suggests that the 3-(3-Bromophenyl)-3-methyloxetane scaffold holds promise for a range of therapeutic applications.

Potential Biological Targets and Therapeutic Areas

Based on the activities of structurally related compounds, we can hypothesize several promising avenues for the investigation of 3-(3-Bromophenyl)-3-methyloxetane derivatives:

  • Anticancer Activity: The combination of a bromophenyl group, known for its cytotoxic effects in some contexts, and an oxetane ring, which can improve drug-like properties, makes this scaffold a compelling candidate for anticancer drug discovery.[5][7][8] Potential mechanisms could include the induction of apoptosis, cell cycle arrest, or the inhibition of key oncogenic signaling pathways.

  • Enzyme Inhibition: Many bromophenyl-containing molecules exhibit potent and selective inhibition of various enzymes.[2] It is plausible that 3-(3-Bromophenyl)-3-methyloxetane derivatives could act as inhibitors of kinases, proteases, or other enzymes implicated in disease.

  • Neurological Disorders: The ability of the oxetane ring to improve blood-brain barrier penetration could make these derivatives interesting candidates for targeting central nervous system disorders. For instance, acetylcholinesterase (AChE) is a key target in the treatment of Alzheimer's disease, and novel inhibitors are continuously sought.[6]

  • Metabolic Diseases: Recently, 3-phenyloxetane derivatives have been identified as potent and selective agonists of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target for the treatment of type 2 diabetes and obesity.[3][9] This precedent strongly suggests that the 3-(3-Bromophenyl)-3-methyloxetane scaffold warrants investigation in this therapeutic area.

A Comparative Look: Physicochemical Properties

While specific biological data for our target compounds is limited, a study on 3,3-diaryloxetanes provides valuable insights into their physicochemical properties compared to other linkers.

Property3,3-Diaryloxetane vs. Benzophenone3,3-Diaryloxetane vs. Alkyl LinkersRationale
Lipophilicity (eLogD) SimilarSignificantly LowerThe polar oxygen atom in the oxetane ring reduces lipophilicity compared to non-polar alkyl linkers.
Aqueous Solubility Largely UnchangedCan be ImprovedThe overall solubility is often dominated by the nature of the aryl substituents, but the polarity of the oxetane can contribute to improved solubility.
Cell Permeability VariableCan be ImprovedThe impact on permeability is context-dependent and can be influenced by other molecular features.
Chemical Stability SimilarSimilar3,3-disubstituted oxetanes generally exhibit good stability across a range of pH values.

This table is a qualitative summary based on findings from studies on 3,3-diaryloxetanes.

Experimental Workflows: A Practical Guide

To facilitate the investigation of 3-(3-Bromophenyl)-3-methyloxetane derivatives, we provide the following detailed experimental protocols for their synthesis and biological evaluation.

Synthesis of 3-(3-Bromophenyl)-3-methyloxetane Derivatives

The synthesis of 3,3-disubstituted oxetanes can be a challenging endeavor. However, recent advances have provided more accessible routes. A general and effective method involves a Williamson etherification approach.

Synthesis_Workflow start Substituted Dimethyl Malonate step1 Installation of Protected Hydroxymethyl Group start->step1 step2 Double Ester Reduction to Diol step1->step2 step3 Monotosylation step2->step3 step4 Base-mediated Cyclization step3->step4 step5 Deprotection step4->step5 end_node 3-Aryl-3-methyloxetane Derivative step5->end_node

Caption: General workflow for the synthesis of 3-aryl-3-methyloxetane derivatives.

Step-by-Step Protocol:

  • Starting Material: Begin with a suitably substituted dimethyl malonate, such as dimethyl 2-(3-bromophenyl)-2-methylmalonate.

  • Hydroxymethylation: Introduce a protected hydroxymethyl group at the alpha-position of the malonate.

  • Reduction: Perform a double reduction of the ester groups to yield the corresponding 1,3-diol.

  • Selective Tosylation: Selectively tosylate one of the primary hydroxyl groups.

  • Cyclization: Treat the monotosylated diol with a base to induce intramolecular Williamson etherification, forming the oxetane ring.

  • Deprotection: If necessary, remove the protecting group from the second hydroxyl group to yield the final 3-(3-Bromophenyl)-3-methyloxetane derivative.

Biological Evaluation: Key Assays

The following are representative protocols for assessing the potential biological activities of the synthesized derivatives.

This assay determines the cytotoxic effect of a compound on cancer cell lines.

MTT_Assay_Workflow cell_seeding Seed cancer cells in a 96-well plate compound_treatment Treat cells with varying concentrations of the oxetane derivative cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_reading Measure absorbance at 570 nm formazan_solubilization->absorbance_reading ic50_determination Calculate IC50 value absorbance_reading->ic50_determination

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the 3-(3-Bromophenyl)-3-methyloxetane derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay can be adapted for various kinases to identify potential inhibitors.

Kinase_Assay_Workflow reagent_prep Prepare kinase, substrate, and ATP solution compound_incubation Incubate kinase with oxetane derivative reagent_prep->compound_incubation reaction_initiation Initiate reaction with substrate and ATP compound_incubation->reaction_initiation reaction_termination Stop the reaction reaction_initiation->reaction_termination detection Detect phosphorylation (e.g., luminescence, fluorescence) reaction_termination->detection ic50_calculation Calculate IC50 value detection->ic50_calculation

Caption: General workflow for a kinase inhibition assay.

Step-by-Step Protocol:

  • Reagents: Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay). Reagents will typically include the kinase, a specific substrate, and ATP.

  • Compound Preparation: Prepare serial dilutions of the 3-(3-Bromophenyl)-3-methyloxetane derivatives.

  • Kinase Reaction: In a 96-well plate, add the kinase and the test compound and incubate for a short period to allow for binding.

  • Initiation: Initiate the kinase reaction by adding the substrate and ATP. Incubate at room temperature for the recommended time.

  • Detection: Stop the reaction and add the detection reagent. This reagent typically quantifies the amount of ADP produced, which is proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Future Directions and Concluding Remarks

The exploration of 3-(3-Bromophenyl)-3-methyloxetane derivatives is a journey into a promising, yet uncharted, region of chemical space. The convergence of the advantageous properties of the oxetane ring and the diverse biological activities associated with the bromophenyl moiety provides a strong rationale for their investigation. This guide offers a foundational framework for researchers to embark on this exploration. By systematically synthesizing and screening these novel compounds against a panel of relevant biological targets, the scientific community can begin to build a comprehensive understanding of their structure-activity relationships and unlock their full therapeutic potential. The path forward is clear: through rigorous experimentation and a collaborative spirit, the secrets held within the 3-(3-Bromophenyl)-3-methyloxetane scaffold can be revealed, potentially leading to the next generation of innovative medicines.

References

  • M. A. J. Dubois, et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(13), 5279-5283. Available from: [Link]

  • A. D. Campbell, et al. (2025). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. ChemRxiv. Available from: [Link]

  • S. M. D. Bull, J. A. (2025). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. Available from: [Link]

  • W. Zhang, et al. (2024). Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry. Available from: [Link]

  • S. Tighadouini, et al. (2018). Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. Chemistry Central Journal, 12(1), 122. Available from: [Link]

  • Scribd. (2025). Design and Evaluation of 3 Phenyloxetane Derivative Agonists of The Glucagon Like Peptide 1 Receptor. Scribd. Available from: [Link]

  • Y. Wang, et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 26(21), 6483. Available from: [Link]

  • M. C. de la Torre, et al. (2023). Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives. Molecules, 28(8), 3411. Available from: [Link]

  • A. M. V. Delos Reyes, et al. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Chemical Science, 14(36), 9835-9843. Available from: [Link]

  • N. S. Finiuk, et al. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide toward human tumor cells. Biopolymers and Cell, 38(3), 209-215. Available from: [Link]

  • L. Pochet, et al. (2003). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British Journal of Cancer, 89(7), 1378-1385. Available from: [Link]

  • M. R. P. de Oliveira, et al. (2016). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. BMC Chemistry, 10(1), 1-15. Available from: [Link]

  • A. Leś, et al. (2024). Synthesis And Anticancer Activity Of New Hybrid 3-Methylidene-2,3-Dihydro-1,8-Naphthyridinones. ChemMedChem, e202300519. Available from: [Link]

Sources

A Comparative Guide to the Reactivity of 3-(3-Bromophenyl)-3-methyloxetane and 3-(3-chlorophenyl)-3-methyloxetane for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of building blocks in a synthetic campaign is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. The 3-aryl-3-methyloxetane scaffold is of significant interest, offering a metabolically stable, polar alternative to commonly used groups like gem-dimethyl or tert-butyl. This guide provides an in-depth, objective comparison of the reactivity of two key analogues: 3-(3-Bromophenyl)-3-methyloxetane and 3-(3-chlorophenyl)-3-methyloxetane. By understanding their distinct chemical behaviors, researchers can make more informed decisions in the design and execution of their synthetic routes.

This comparison will focus on the two primary reactive sites of these molecules: the aryl-halide bond, a versatile handle for carbon-carbon and carbon-heteroatom bond formation, and the strained oxetane ring, which can undergo nucleophilic ring-opening reactions.

The Fundamental Difference: The Carbon-Halogen Bond

The most significant distinction in reactivity between 3-(3-Bromophenyl)-3-methyloxetane and its chloro-analogue lies in the inherent properties of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond. This difference is most prominently observed in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.

Aryl bromides are generally more reactive than their chloro-counterparts in these transformations.[1][2] This reactivity trend, often cited as I > Br > OTf > Cl, is primarily governed by the bond dissociation energies (BDE) of the C-X bond and the kinetics of the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[2][3] The C-Br bond is weaker than the C-Cl bond, meaning less energy is required to cleave it during the oxidative addition of the aryl halide to the palladium(0) catalyst.[2][4]

Property3-(3-Bromophenyl)-3-methyloxetane3-(3-chlorophenyl)-3-methyloxetaneRationale
C-X Bond Dissociation Energy Lower (approx. 82.6 kcal/mol for bromobenzene)[4]Higher (approx. 97.6 kcal/mol for chlorobenzene)[4]The larger atomic radius of bromine results in a longer, weaker bond with carbon compared to chlorine.
Rate of Oxidative Addition FasterSlowerA lower energy barrier for C-Br bond cleavage leads to a faster rate of insertion of the palladium catalyst.[5][6]
Typical Reaction Conditions Milder (lower temperatures, lower catalyst loading)More forcing (higher temperatures, higher catalyst loading, specialized ligands)Overcoming the higher activation energy for C-Cl bond cleavage often requires more energy input and more active catalytic systems.[7]
Cost & Availability Generally higher costGenerally lower cost and wider availability of starting materials.[7][8]Industrial production of chlorinated aromatics is often more straightforward and economical.

This fundamental difference in reactivity has significant practical implications. For small-scale, discovery-phase synthesis where rapid access to diverse analogues is paramount, the higher reactivity of the bromo-derivative often makes it the preferred choice. It allows for the use of a broader range of coupling partners and more standard, milder reaction conditions, often leading to cleaner reactions and simpler purification.

Conversely, for large-scale process development and manufacturing, the cost-effectiveness and wider availability of the chloro-analogue present a compelling advantage.[8] While requiring more rigorous process optimization and potentially more specialized and expensive catalyst systems, the use of aryl chlorides can significantly reduce the overall cost of goods for a final active pharmaceutical ingredient (API).[7]

Experimental Protocol: Comparative Suzuki-Miyaura Cross-Coupling

The following protocols provide a representative experimental setup for a Suzuki-Miyaura coupling reaction with both compounds, highlighting the likely necessary adjustments in reaction conditions.

Protocol 1: Suzuki-Miyaura Coupling of 3-(3-Bromophenyl)-3-methyloxetane

reagents Reagents: - 3-(3-Bromophenyl)-3-methyloxetane (1.0 eq) - Arylboronic acid (1.2 eq) - Pd(PPh3)4 (0.05 eq) - K2CO3 (2.0 eq) - Toluene/H2O (4:1) reaction_setup Reaction Setup: - Combine reagents in a reaction vial. - Purge with N2 for 15 min. reagents->reaction_setup 1. heating Heating: - Stir at 80 °C for 4-6 h. reaction_setup->heating 2. workup Workup: - Cool to RT. - Dilute with EtOAc. - Wash with H2O, brine. - Dry over Na2SO4. heating->workup 3. purification Purification: - Concentrate in vacuo. - Purify by column chromatography. workup->purification 4.

Suzuki-Miyaura Coupling Workflow for the Bromo-analogue.
Protocol 2: Suzuki-Miyaura Coupling of 3-(3-chlorophenyl)-3-methyloxetane

reagents Reagents: - 3-(3-chlorophenyl)-3-methyloxetane (1.0 eq) - Arylboronic acid (1.5 eq) - Pd2(dba)3 (0.02 eq) / SPhos (0.08 eq) - K3PO4 (2.5 eq) - Toluene/H2O (10:1) reaction_setup Reaction Setup: - Combine reagents in a sealed tube. - Purge with Ar for 20 min. reagents->reaction_setup 1. heating Heating: - Stir at 110 °C for 12-24 h. reaction_setup->heating 2. workup Workup: - Cool to RT. - Dilute with EtOAc. - Filter through Celite. - Wash with H2O, brine. - Dry over MgSO4. heating->workup 3. purification Purification: - Concentrate in vacuo. - Purify by column chromatography. workup->purification 4.

Suzuki-Miyaura Coupling Workflow for the Chloro-analogue.

Causality Behind Experimental Choices:

  • Catalyst System: For the more reactive bromo-compound, a standard, readily available catalyst like Pd(PPh3)4 is often sufficient. The less reactive chloro-analogue typically requires a more advanced catalyst system, such as a combination of a palladium precursor like Pd2(dba)3 and a bulky, electron-rich phosphine ligand (e.g., SPhos), to facilitate the challenging oxidative addition step.

  • Base and Solvent: A stronger base (K3PO4 vs. K2CO3) and a higher boiling point solvent mixture are often employed for the chloro-compound to drive the reaction to completion at elevated temperatures.

  • Temperature and Time: The chloro-analogue necessitates higher reaction temperatures and longer reaction times to overcome the higher activation energy barrier.

G cluster_0 Catalytic Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa Ar-X pd2_complex Ar-Pd(II)L2-X oa->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 pd2_biaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Ar-Ar'

Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

Reactivity of the Oxetane Ring

The oxetane ring in both molecules is a strained four-membered ether, making it susceptible to ring-opening reactions in the presence of strong acids, Lewis acids, or potent nucleophiles.[9][10] This reactivity can be exploited to introduce a 1,3-diol synthon or other functionalized propyl chains.

In the context of comparing the bromo- and chloro-analogues, the halogen substituent on the phenyl ring is electronically withdrawing. This effect is modest and unlikely to produce a dramatic difference in the reactivity of the oxetane ring itself. The primary determinant of the ring's reactivity will be the nature of the attacking reagent and the reaction conditions.

For instance, under strongly acidic conditions, the reaction would proceed via protonation of the oxetane oxygen, followed by nucleophilic attack. Lewis acids can also activate the ring towards nucleophilic attack.[11]

Protocol 3: Representative Acid-Catalyzed Ring Opening with a Nucleophile

reagents Reagents: - 3-Aryl-3-methyloxetane (1.0 eq) - Nucleophile (e.g., NaN3, 1.5 eq) - Lewis Acid (e.g., BF3·OEt2, 1.1 eq) - Anhydrous Solvent (e.g., THF) reaction_setup Reaction Setup: - Dissolve oxetane in THF under N2. - Cool to 0 °C. - Add Lewis acid dropwise. reagents->reaction_setup 1. nucleophile_addition Nucleophile Addition: - Add nucleophile portion-wise. - Allow to warm to RT and stir for 8-16 h. reaction_setup->nucleophile_addition 2. workup Workup: - Quench with sat. aq. NH4Cl. - Extract with EtOAc. - Wash with brine, dry over Na2SO4. nucleophile_addition->workup 3. purification Purification: - Concentrate in vacuo. - Purify by column chromatography. workup->purification 4.

General Workflow for Lewis Acid-Mediated Oxetane Ring Opening.

In this type of transformation, both the bromo- and chloro-substituted oxetanes are expected to behave similarly, with yields being primarily dependent on the nucleophilicity of the attacking species and the efficacy of the Lewis acid promoter.

Conclusion and Strategic Recommendations

The choice between 3-(3-Bromophenyl)-3-methyloxetane and 3-(3-chlorophenyl)-3-methyloxetane is a strategic one, dictated by the goals of the synthetic chemist.

  • For rapid analogue synthesis and exploration of chemical space in early-stage drug discovery, the bromo-derivative is the superior choice. Its higher reactivity in cross-coupling reactions allows for milder conditions, faster reaction times, and a higher probability of success with a diverse range of coupling partners.

  • For later-stage development, process optimization, and large-scale synthesis where cost is a major driver, the chloro-derivative is the more prudent option. While requiring more significant investment in methods development to achieve efficient coupling, its lower cost can lead to substantial savings in the long run.

Ultimately, a thorough understanding of the underlying chemical principles governing the reactivity of these valuable building blocks empowers researchers to design more efficient, robust, and economically viable synthetic routes to novel chemical entities.

References

  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: A New Building Block for an Old Scaffold.
  • Chem-Impex. (n.d.). 3-(Bromomethyl)-3-methyloxetane. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-(Chloromethyl)-3-methyloxetane. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Chloromethyl)-3-methyloxetane. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-azidomethyl-3-methyloxetane. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyloxetane. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. Retrieved from [Link]

  • Grushin, V. V. (2004). Bond Dissociation Energies of Haloaromatics. Organometallics, 23(25), 5878-5891.
  • Amatore, C., & Jutand, A. (2000). Role of dba in the Reactivity of Palladium(0) Complexes Generated in Situ from Pd(dba)2 and Phosphines. Organometallics, 19(16), 3019-3023.
  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • Request PDF. (n.d.). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. Retrieved from [Link]

  • Tang, S., & He, Z. (2022). Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs: Unexpected Aryl Migration via Neighboring Group Participation. Organic Letters, 24(17), 3223-3227.
  • Royal Society of Chemistry. (2018). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
  • ResearchGate. (n.d.). Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. Retrieved from [Link]

  • ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Retrieved from [Link]

  • European Journal of Chemistry. (2021). Reactions under increased pressure: The reactivity of functionally substituted 3-oxo-2-arylhydrazones toward active methylene re.
  • Ebran, J. P., et al. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 134(29), 12155-12158.
  • Filo. (2025). out of chlorobenzene and bromobenzene which is more reactive. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Retrieved from [Link]

  • Duncton, M. A. J., et al. (2008). Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. Organic Letters, 10(15), 3259–3262.
  • Google Patents. (n.d.). EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions.
  • St. Benedict & St. John's University. (n.d.). Oxidative addition and palladium coupling. Retrieved from [Link]

  • OpenStax. (2023). 6.8 Describing a Reaction: Bond Dissociation Energies. Retrieved from [Link]

  • Wenxuecity. (2023). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. Retrieved from [Link]

  • Google Patents. (n.d.). USH991H - Synthesis of nitratomethylmethyloxetane (NMMO).
  • Atmospheric Chemistry and Physics. (2025). Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric. Retrieved from [Link]

  • Unacademy. (n.d.). Enthalpies of Bond Dissociation. Retrieved from [Link]

  • AA Blocks. (n.d.). 3-(Bromomethyl)-3-methyloxetane. Retrieved from [Link]

  • University of Victoria. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Retrieved from [Link]

  • PubMed Central. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 6.8: Describing a Reaction - Bond Dissociation Energies. Retrieved from [Link]

  • Scholars Commons @ Laurier. (n.d.). The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN100591649C - Method of preparing R-(+)-3-chlorophenylpropanol.

Sources

The Ascendancy of the Oxetane Motif: A Comparative Guide for Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of fragment-based drug discovery (FBDD), the relentless pursuit of novel chemical matter with superior physicochemical properties is paramount. Among the saturated heterocycles that have garnered significant attention, the oxetane ring has emerged as a powerful and versatile fragment.[1][2] This guide provides an in-depth comparative analysis of oxetane-containing fragments, offering experimental insights and data to inform the strategic decisions of researchers, scientists, and drug development professionals. We will explore the unique advantages conferred by the oxetane moiety, compare its performance against common heterocyclic alternatives, and provide detailed protocols for its effective implementation in fragment screening campaigns.

The Oxetane Advantage: More Than Just a Saturated Ring

The appeal of the oxetane ring in FBDD extends beyond its simple, four-membered structure. Its unique combination of properties offers solutions to common challenges in drug discovery, such as poor solubility and metabolic instability.[1][3]

1.1. Physicochemical Properties: A Quantitative Comparison

The incorporation of an oxetane can profoundly and favorably alter the physicochemical profile of a molecule.[3] Pioneering work has established the oxetane as a valuable bioisostere for gem-dimethyl and carbonyl groups, often with significant advantages.[1]

A key benefit of the oxetane motif is its ability to enhance aqueous solubility. The replacement of a gem-dimethyl group with an oxetane can lead to a remarkable increase in solubility, ranging from 4- to over 4000-fold.[3] This is attributed to the polarity of the ether oxygen and its capacity to act as a hydrogen bond acceptor.[3]

Bioisosteric ReplacementChange in Aqueous SolubilityChange in Lipophilicity (logD)Reference
gem-dimethyl → oxetane↑ (4 to >4000-fold)↓ (variable, can decrease)[3]
carbonyl → oxetane↑ (generally improves)↑ (variable, can increase)[1]
morpholine → spiro-oxetane↑ (can surpass morpholine)↓ (more polar than morpholine)[3]
piperazine → oxetanyl-piperazineMaintained or Improved↓ (reduced basicity lowers logD)[4]

Table 1: Comparative Impact of Oxetane Bioisosteric Replacements on Physicochemical Properties.

Furthermore, the oxetane ring can effectively modulate the basicity of adjacent amines. The strong inductive electron-withdrawing effect of the oxetane oxygen can reduce the pKa of a proximal amine by as much as 2.7 units.[1] This is a critical advantage in mitigating off-target effects, such as hERG inhibition, which is often associated with basic amines.[5]

1.2. Metabolic Stability and Three-Dimensionality

Oxetanes can serve as effective metabolic blockers, replacing labile gem-dimethyl groups without the associated increase in lipophilicity.[1] The strained four-membered ring also imparts a greater degree of three-dimensionality (sp³ character) compared to flat aromatic systems, which is increasingly recognized as a desirable feature for clinical candidates.[6] This enhanced 3D shape can lead to improved target engagement and selectivity.

Comparative Performance in Fragment-Based Screening

While direct head-to-head screening data of entire fragment libraries is not extensively published, case studies provide compelling evidence for the superior performance of oxetane-containing fragments.

2.1. Ligand Efficiency: A Key Metric for Fragment Quality

Ligand efficiency (LE) is a critical metric in FBDD, normalizing binding affinity for the size of the fragment.[2][7] A higher LE indicates a more "atom-efficient" interaction. In a notable example from a program targeting the receptor tyrosine kinase AXL, an initial indazole fragment hit displayed a respectable LE of 0.39.[5] Subsequent optimization, which included the introduction of an oxetane moiety, led to a dramatic increase in potency, underscoring the value of the oxetane in enhancing binding efficiency.[5]

Fragment TypeTargetIC₅₀Ligand Efficiency (LE)Reference
IndazoleAXL Kinase28.4 µM0.39[5]
Oxetane-containing analogueAXL Kinase320 nM(not reported, but significantly improved)[5]

Table 2: Example of Potency Improvement with Oxetane Incorporation.

2.2. Case Study: Enhancing Permeability and Potency of a BTK Inhibitor

In the development of Bruton's tyrosine kinase (BTK) inhibitors, an initial hit containing a tetrahydropyridine scaffold suffered from very low Caco-2 permeability.[5] The strategic incorporation of an oxetane moiety into this scaffold resulted in a substantial improvement in permeability (Papp = 1.42 × 10⁻⁶ cm/s) and a significant boost in both enzymatic and cellular potency.[5] This case highlights the multifunctional benefits of the oxetane fragment in addressing multiple drug discovery challenges simultaneously.

Experimental Protocols for Screening Oxetane-Containing Fragments

The successful identification of high-quality hits from an oxetane-containing fragment library relies on robust and sensitive biophysical screening methods.[8] Below are detailed, step-by-step methodologies for three key techniques: Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.

3.1. Primary Screening with Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of binding events, making it ideal for primary screening of fragment libraries.[9]

Experimental Protocol: SPR Screening

  • Immobilization of the Target Protein:

    • Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) via amine coupling.

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject the protein solution (typically 10-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 5,000-10,000 response units, RU).

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Library Preparation:

    • Prepare stock solutions of oxetane-containing fragments in 100% DMSO at a concentration of 100 mM.

    • For screening, dilute the fragments into the running buffer (e.g., PBS with 0.05% P20 surfactant and 1-5% DMSO) to a final concentration of 100-500 µM.

  • Screening Assay:

    • Perform the screening at a constant temperature (e.g., 25°C).

    • Inject the diluted fragment solutions over the sensor surface for a defined contact time (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds).

    • Regenerate the sensor surface between fragment injections if necessary, using a mild regeneration solution (e.g., a short pulse of high or low pH buffer).

  • Data Analysis:

    • Subtract the sensorgram from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Identify "hits" based on a predefined response threshold.

    • For confirmed hits, perform a dose-response analysis to determine the dissociation constant (KD).

SPR_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Protein Target Protein Immobilize Immobilize Protein on Sensor Chip Protein->Immobilize Fragments Oxetane Fragment Library Inject Inject Fragments Fragments->Inject Immobilize->Inject Detect Detect Binding (Response Units) Inject->Detect Analyze Analyze Sensorgrams Detect->Analyze Identify Identify Hits Analyze->Identify Characterize Characterize Hits (Dose-Response) Identify->Characterize NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Protein Target Protein in D₂O Buffer Mix Protein-Fragment Mixture Protein->Mix Fragment Oxetane Fragment Hit Fragment->Mix OnRes On-Resonance Saturation Mix->OnRes OffRes Off-Resonance Saturation Mix->OffRes Subtract Subtract Spectra OnRes->Subtract OffRes->Subtract STD Generate STD Spectrum Subtract->STD Analyze Analyze STD Signals (Binding Epitope) STD->Analyze

Caption: STD-NMR workflow for hit validation.

3.3. Structural Characterization with X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the protein-fragment complex, which is crucial for structure-based drug design. [10][11] Experimental Protocol: Crystal Soaking with Oxetane Fragments

  • Crystal Preparation:

    • Grow crystals of the target protein to a suitable size (typically >50 µm) in a crystallization drop.

  • Soaking Solution Preparation:

    • Prepare a solution of the oxetane fragment hit in a cryoprotectant-containing solution that is compatible with the crystallization condition.

    • The fragment concentration should be high enough to ensure saturation of the binding site (typically 1-10 mM).

  • Crystal Soaking:

    • Transfer the protein crystal to the soaking solution.

    • Incubate for a period ranging from minutes to hours, depending on the crystal packing and fragment permeability.

  • Cryo-cooling and Data Collection:

    • Loop out the soaked crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure by molecular replacement.

    • Analyze the electron density map to confirm the binding of the oxetane fragment and determine its binding mode.

XRay_Workflow cluster_prep Preparation cluster_soak Soaking & Data Collection cluster_analysis Analysis Crystals Protein Crystals Soak Soak Crystal with Fragment Crystals->Soak Fragment Oxetane Fragment in Soaking Solution Fragment->Soak Cryo Cryo-cool Crystal Soak->Cryo Collect Collect X-ray Diffraction Data Cryo->Collect Solve Solve Structure Collect->Solve Analyze Analyze Electron Density & Binding Mode Solve->Analyze

Caption: X-ray crystallography workflow for structural analysis.

Conclusion and Future Perspectives

Oxetane-containing fragments represent a valuable asset in the medicinal chemist's toolbox for FBDD. Their ability to confer favorable physicochemical properties, such as enhanced solubility and metabolic stability, coupled with their inherent three-dimensionality, makes them attractive starting points for the development of novel therapeutics. The experimental protocols outlined in this guide provide a robust framework for the successful screening and characterization of these promising fragments. As synthetic methodologies for accessing diverse oxetane scaffolds continue to expand, their integration into fragment libraries will undoubtedly accelerate the discovery of next-generation drug candidates.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry. Available at: [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1820–1831. Available at: [Link]

  • Schultes, S., & de Vlieg, J. (2010). Ligand efficiency as a guide in fragment hit selection and optimization. Drug Discovery Today: Technologies, 7(3), e157-e162. Available at: [Link]

  • Steffens, A. M., Flegel, J., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12489–12513. Available at: [Link]

  • Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430-431. Available at: [Link]

  • Mortenson, D. E., & Murray, C. W. (2017). Ligand Efficiency Metrics and their Use in Fragment Optimizations. In Fragment-Based Drug Discovery (pp. 37-52). Humana Press, New York, NY. Available at: [Link]

  • Ciulli, A. (2013). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. Methods in molecular biology (Clifton, N.J.), 929, 33–51. Available at: [Link]

  • Morgan, K. F., Hollingsworth, I. A., & Bull, J. A. (2014). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Organic & Biomolecular Chemistry, 12(40), 8049–8058. Available at: [Link]

  • Kranz, M., & Schalk, A. M. (2013). Saturation transfer difference NMR for fragment screening. Current protocols in chemical biology, 5(4), 251–268. Available at: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Krojer, T., & von Delft, F. (2017). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section D: Structural Biology, 73(5), 415–422. Available at: [Link]

  • Lahyaoui, M., El-Massaoudi, M., Bouachrine, M., & Lakhlifi, T. (2022). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 13(3), 1000-1010. Available at: [Link]

  • Renaud, J. P., & Betz, M. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Methods in molecular biology (Clifton, N.J.), 857, 223–242. Available at: [Link]

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry. Available at: [Link]

  • A Quantitative Structure Activity Relationship (Qsar) Studies for 2-Oxo-1, 2-Dihydroquinoline-4-Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Fragment-to-Lead Medicinal Chemistry Publications in 2016. ACS Publications. Available at: [Link]

  • Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1053. Available at: [Link]

  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. ResearchGate. Available at: [Link]

  • Soaking strategy. (a) The steps for 'dry' co-crystallization and in... ResearchGate. Available at: [Link]

  • Patel, D., Bauman, J. D., & Arnold, E. (2014). Biophysical screening in fragment-based drug design: a brief overview. Expert opinion on drug discovery, 9(3), 269–277. Available at: [Link]

  • Saturation Transfer Difference NMR for Fragment Screening. ResearchGate. Available at: [Link]

  • Steffens, A. M., Flegel, J., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12489–12513. Available at: [Link]

  • Scott, A. D., & Bower, J. F. (2018). Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. Chemistry – A European Journal, 24(47), 12248–12252. Available at: [Link]

  • Collins, P. M., & Sørensen, T. L. (2017). Gentle, fast and effective crystal soaking by acoustic dispensing. Acta Crystallographica Section D: Structural Biology, 73(Pt 6), 518–525. Available at: [Link]

  • Quantitative structure–activity relationship. Wikipedia. Available at: [Link]

  • Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives. ResearchGate. Available at: [Link]

  • Saturation Transfer Difference (STD) NMR. University of Wisconsin-Madison. Available at: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Figshare. Available at: [Link]

  • Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Google Sites.
  • AlKharboush, D. F., Kozielski, F., & Wells, G. (2025). Fragment-based drug discovery: A graphical review. Pharmacological Research, 196, 106911. Available at: [Link]

  • Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Vrije Universiteit Amsterdam. Available at: [Link]

  • Viegas, A., Manso, J., Corzana, F., & Jiménez-Osés, G. (2011). Ligand screening by saturation-transfer difference (STD) NMR spectroscopy. Methods in molecular biology (Clifton, N.J.), 715, 239–257. Available at: [Link]

  • Chemical Space Exploration of Oxetanes. MDPI. Available at: [Link]

  • Quantitative Structure-Activity Relationship (QSAR): A Review. IJNRD. Available at: [Link]

  • FitzGerald, E. A., Vagrys, D., Opassi, G., Klein, H. F., Hamilton, D. J., Boronat, P., ... & de Esch, I. J. (2023). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. European Journal of Medicinal Chemistry, 258, 115582. Available at: [Link]

  • Saturation Transfer Differences (STD) NMR. Creative Biostructure. Available at: [Link]

  • Dessau, M. A., & Modis, Y. (2010). Protein crystallization for X-ray crystallography. Journal of visualized experiments : JoVE, (46), 2285. Available at: [Link]

  • BroadE: Fragment-based Drug Discovery 101. Broad Institute. Available at: [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. MDPI. Available at: [Link]

  • Fragment-based drug discovery: A graphical review. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-(3-Bromophenyl)-3-methyloxetane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational procedures for the handling of 3-(3-Bromophenyl)-3-methyloxetane. As a trusted partner in your research, we aim to deliver value beyond the product itself by ensuring you have the critical information to maintain a safe and efficient laboratory environment. The following protocols are grounded in established safety principles and data from structurally related compounds, providing a robust framework for risk mitigation.

Hazard Identification and Risk Assessment
  • Oxetane Ring: Oxetanes are four-membered cyclic ethers. While they are valuable intermediates in medicinal chemistry, the strained ring system can be susceptible to ring-opening reactions, particularly under acidic conditions.[1][2] Some oxetane-carboxylic acids have been shown to be unstable and can isomerize at room temperature.[3]

  • Bromophenyl Group: Brominated aromatic compounds can pose health and environmental hazards. They may be irritating to the skin, eyes, and respiratory system.[4]

  • Aromatic Ethers: Similar to other ethers, there is a potential for peroxide formation upon prolonged exposure to air and light, which can lead to explosive hazards.[5][6]

Based on the SDS for the closely related compound, 3-(Bromomethyl)-3-methyloxetane, we can infer the following potential hazards: it may be a combustible liquid and require appropriate handling to avoid ignition.[7]

Hazard Summary Table:

Hazard ClassificationPotential HazardRationale
Health Hazards Skin IrritationEye IrritationRespiratory IrritationBased on data for similar brominated compounds and general chemical handling principles.[4][8]
Physical Hazards Combustible LiquidInferred from the SDS of 3-(Bromomethyl)-3-methyloxetane.[7]
Environmental Hazards Potentially Harmful to Aquatic LifeGeneral consideration for halogenated organic compounds.[4]

Hazardous Materials Identification System (HMIS) and National Fire Protection Association (NFPA) Ratings (Estimated):

It is important to understand the differences between HMIS and NFPA labels. HMIS is designed for daily worker safety, while NFPA is for emergency response situations.[9] Both systems use a 0-4 rating scale, where 0 is the least hazardous and 4 is the most.[9]

HazardHMIS® III (Estimated)NFPA 704 (Estimated)
Health 22
Flammability 22
Physical Hazard/Reactivity 11
Personal Protection G (Safety glasses, gloves, vapor respirator)

Note: These ratings are estimates based on available data for similar compounds and should be used as a guideline. A formal hazard assessment should be conducted by the user's institution.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to minimize exposure risk. The following recommendations are based on a comprehensive assessment of the potential hazards.[10][11][12][13]

Essential PPE for Handling 3-(3-Bromophenyl)-3-methyloxetane:

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.[10]Provides a barrier against skin contact and potential irritation.[14] Inspect gloves for any signs of degradation or punctures before use.
Eye Protection Chemical splash goggles. A full-face shield should be worn when handling larger quantities or when there is a significant splash risk.[10][11]Protects eyes from splashes and vapors.
Body Protection Chemical-resistant lab coat or apron.[10][11]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[7][15] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[16]Minimizes inhalation of potentially harmful vapors.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills.
Safe Handling and Storage Workflow

Adherence to proper handling and storage procedures is paramount to preventing accidents and maintaining the integrity of the compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure all necessary PPE is readily available and in good condition.

    • Work in a designated area, preferably a certified chemical fume hood, to ensure adequate ventilation.[7][15]

    • Keep all sources of ignition, such as open flames and hot surfaces, away from the handling area.[15]

  • Dispensing:

    • When transferring the liquid, do so carefully to avoid splashing.

    • Use appropriate tools, such as a pipette or a graduated cylinder, for accurate measurement.

  • Post-Handling:

    • Tightly seal the container immediately after use.

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[7]

Storage Guidelines:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

  • Store away from direct sunlight to prevent potential degradation or peroxide formation.

Workflow for Safe Handling of 3-(3-Bromophenyl)-3-methyloxetane:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood 1. Safety First handle_dispense Dispense Chemical prep_hood->handle_dispense 2. Proceed to Handling handle_use Perform Experiment handle_dispense->handle_use cleanup_waste Segregate Waste handle_use->cleanup_waste 3. After Use cleanup_store Store Unused Chemical cleanup_waste->cleanup_store cleanup_decon Decontaminate Work Area cleanup_store->cleanup_decon cleanup_doff Doff PPE cleanup_decon->cleanup_doff cluster_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal collect_liquid Liquid Halogenated Waste label_waste Label Waste Containers collect_liquid->label_waste collect_solid Contaminated Solid Waste collect_solid->label_waste store_waste Store in Designated Area label_waste->store_waste disposal_pickup Arrange for Hazardous Waste Pickup store_waste->disposal_pickup disposal_incinerate Incineration disposal_pickup->disposal_incinerate

Caption: Disposal workflow for 3-(3-Bromophenyl)-3-methyloxetane waste.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: HMIS. [Link]

  • University of St Andrews. Ethers Health & Safety. [Link]

  • Online Labels. (2023-08-01). HMIS vs NFPA Labels: What's the Difference? [Link]

  • Darnell, A.J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. United States Environmental Protection Agency. [Link]

  • Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • New Jersey Department of Health. (2010). HAZARD SUMMARY: DIETHYL ETHER. [Link]

  • Centers for Disease Control and Prevention. (2023-07-11). NIOSH Pocket Guide to Chemical Hazards: Ethyl ether. [Link]

  • Syngenta Crop Protection Monthey SA. (2019). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA. [Link]

  • Caluanie Muelear Oxidize. (2025-09-19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents. [Link]

  • Storemasta. (2025-07-02). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • University of California, Santa Barbara. (2012-12-14). Diethyl Ether - Standard Operating Procedure. [Link]

  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • Chemtalk. (2008). Bromine water - disposal. [Link]

  • PubMed. (2002). Bromine in waste incineration: partitioning and influence on metal volatilisation. [Link]

  • Organic Letters. (2022-06-29). Unexpected Isomerization of Oxetane-Carboxylic Acids. [Link]

  • GOV.UK. (2024-10-10). What to do in a chemical emergency. [Link]

  • ACS Material. (2020-07-14). PPE and Safety for Chemical Handling. [Link]

  • Airgas. (2025-04-22). SAFETY DATA SHEET: Methyl Bromide. [Link]

  • MDPI. (2021-07-06). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • PubMed. (2023-07-26). Oxetane Synthesis via Alcohol C-H Functionalization. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • SAMS Solutions. (2024-08-27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Bromophenyl)-3-methyloxetane
Reactant of Route 2
3-(3-Bromophenyl)-3-methyloxetane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.